2-Methoxy-4,5-dimethylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4,5-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATRJAVAPAPTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577270 | |
| Record name | 2-Methoxy-4,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91061-36-8 | |
| Record name | 2-Methoxy-4,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-4,5-dimethylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4,5-dimethylbenzoic acid, a polysubstituted aromatic carboxylic acid, represents a valuable yet under-characterized building block in the expansive field of medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and two methyl groups on the benzene ring, offers a nuanced combination of steric and electronic properties. These attributes make it an intriguing scaffold for the synthesis of novel small molecules with potential therapeutic applications. The strategic placement of the methoxy and methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this molecule a person of interest for structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive overview of the chemical properties of this compound, a proposed synthetic route, predicted spectral data for its characterization, and a discussion of its potential applications as a versatile intermediate in drug development. While experimental data for this specific molecule is not extensively available in the public domain, this guide leverages established principles of organic chemistry and data from closely related analogs to provide a robust and practical resource for researchers.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with a melting point of 147°C[1]. Its molecular structure and key identifying information are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| CAS Number | 91061-36-8 | [1][2] |
| Appearance | Solid | Inferred |
| Melting Point | 147°C | [1] |
| IUPAC Name | This compound | [1] |
| InChI Key | HATRJAVAPAPTBH-UHFFFAOYSA-N | [1] |
| SMILES | COc1cc(C)c(cc1C(=O)O)C | [2] |
Predicted Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5-12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |
| ~7.8 | Singlet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |
| ~6.8 | Singlet | 1H | Ar-H | Aromatic proton para to the carboxylic acid group. |
| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy group protons typically appear as a singlet in this region. |
| ~2.3 | Singlet | 3H | Ar-CH₃ | Methyl group protons attached to the aromatic ring. |
| ~2.2 | Singlet | 3H | Ar-CH₃ | Methyl group protons attached to the aromatic ring. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is typically found in this downfield region. |
| ~158 | Ar-C (C-OCH₃) | Aromatic carbon attached to the electron-donating methoxy group. |
| ~140 | Ar-C (C-CH₃) | Quaternary aromatic carbon attached to a methyl group. |
| ~138 | Ar-C (C-CH₃) | Quaternary aromatic carbon attached to a methyl group. |
| ~130 | Ar-CH | Aromatic methine carbon. |
| ~125 | Ar-C (C-COOH) | Quaternary aromatic carbon attached to the carboxylic acid group. |
| ~110 | Ar-CH | Aromatic methine carbon. |
| ~56 | -OCH₃ | Carbon of the methoxy group. |
| ~20 | -CH₃ | Carbon of an aromatic methyl group. |
| ~19 | -CH₃ | Carbon of an aromatic methyl group. |
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 3000-2850 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Ether and Carboxylic Acid): Bands in the 1300-1000 cm⁻¹ region.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 180. Key fragmentation patterns would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), and a carboxyl group (M-45).
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 2,3-dimethylanisole. The proposed route involves a Friedel-Crafts acylation followed by a haloform reaction to introduce the carboxylic acid functionality.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation of 2,3-Dimethylanisole
Causality: This step introduces an acetyl group onto the aromatic ring, which will be subsequently converted to the carboxylic acid. The acylation is directed by the electron-donating methoxy and methyl groups, with the position of acylation being influenced by both electronic and steric factors.
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 2,3-dimethylanisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-acetyl-2,3-dimethylanisole.
Step 2: Haloform Reaction
Causality: The haloform reaction is a reliable method for converting methyl ketones to carboxylic acids. The acetyl group introduced in the previous step is ideal for this transformation.
-
Prepare a solution of sodium hydroxide (4.0 eq) in water.
-
To this solution, add bromine (3.0 eq) dropwise at 0 °C to form a sodium hypobromite solution.
-
Add a solution of 4-acetyl-2,3-dimethylanisole (1.0 eq) in a suitable solvent like dioxane or THF to the hypobromite solution.
-
Stir the reaction mixture vigorously at room temperature for several hours, or until the reaction is complete as indicated by TLC.
-
Quench the excess hypobromite by adding a small amount of sodium sulfite solution.
-
Extract the aqueous layer with a non-polar solvent like ether to remove any non-acidic byproducts.
Step 3: Acidification
Causality: The carboxylate salt formed in the haloform reaction is protonated to yield the final carboxylic acid product, which will precipitate from the aqueous solution.
-
Cool the aqueous layer from the previous step in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2).
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Chemical Reactivity and Applications in Drug Development
This compound serves as a versatile scaffold for the synthesis of more complex molecules, primarily through reactions involving its carboxylic acid functionality.
-
Esterification and Amidation: The carboxylic acid group can be readily converted to esters and amides. These reactions are fundamental in medicinal chemistry for creating prodrugs, modifying solubility, and forming key pharmacophoric interactions. The formation of amides, in particular, is a cornerstone of peptide and small molecule drug synthesis.
-
Building Block for Heterocycles: The carboxylic acid can be used as a handle to construct various heterocyclic ring systems, which are prevalent in many drug classes.
-
Influence of Substituents: The methoxy and dimethyl groups on the aromatic ring can influence the binding of the molecule to biological targets through steric and electronic effects. They can also impact the metabolic stability of the compound by blocking potential sites of oxidation.
While specific biological activities of this compound itself are not well-documented, substituted benzoic acids are known to be precursors for a wide range of pharmaceuticals, including anti-inflammatory, analgesic, and cardiovascular drugs[3]. The unique substitution pattern of this molecule makes it a promising candidate for library synthesis and lead optimization in drug discovery programs.
Solubility Profile
The solubility of this compound in various solvents can be inferred from its structure and data on similar compounds.
Table 4: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The non-polar aromatic ring and methyl groups reduce water solubility, although the carboxylic acid and methoxy groups provide some polarity. |
| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the carboxylic acid and methoxy groups. |
| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents that can act as hydrogen bond acceptors. |
| Dichloromethane, Chloroform | Moderately Soluble | The overall polarity of the molecule allows for some solubility in these less polar solvents. |
| Hexanes, Toluene | Sparingly to Insoluble | Non-polar solvents are unlikely to effectively solvate the polar functional groups. |
| DMSO, DMF | Very Soluble | Highly polar aprotic solvents that can effectively solvate a wide range of organic molecules. |
Safety and Handling
No specific material safety data sheet (MSDS) is available for this compound. However, based on the safety information for closely related compounds such as 2-methoxybenzoic acid and other substituted benzoic acids, the following precautions are recommended[4][5][6].
-
Hazard Identification: May be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
-
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising, albeit under-explored, chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its unique structural features offer opportunities for the synthesis of novel compounds with tailored properties. While a lack of extensive experimental data necessitates a predictive approach to its characterization, this guide provides a solid foundation for researchers to begin working with this compound. The proposed synthesis is based on reliable and well-established chemical transformations, and the predicted spectral and solubility data offer a starting point for its identification and handling. As the demand for novel chemical scaffolds continues to grow, the exploration of compounds like this compound will be crucial for the advancement of therapeutic innovation.
References
An In-depth Technical Guide to 2-Methoxy-4,5-dimethylbenzoic Acid for Researchers and Drug Development Professionals
Introduction
2-Methoxy-4,5-dimethylbenzoic acid, a polysubstituted benzoic acid derivative, represents a key molecular scaffold with significant potential in the realms of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and two methyl groups on the benzene ring, imparts a specific set of physicochemical properties that make it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, structural features, physicochemical properties, a representative synthetic protocol, and its applications as a building block in the development of novel therapeutic agents.
Chemical Identity and Structure
Molecular Formula : C₁₀H₁₂O₃[1][3]
IUPAC Name : this compound[1]
The structure of this compound is characterized by a benzene ring substituted at position 1 with a carboxylic acid group, at position 2 with a methoxy group, and at positions 4 and 5 with methyl groups. This arrangement influences the molecule's reactivity, solubility, and potential for intermolecular interactions.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Weight | 180.20 g/mol | [1] |
| Melting Point | 147 °C (from ethanol) | [1] |
| Appearance | Solid | [1] |
| Purity | Available as ≥97% or 95% | [1][2] |
| Storage | Room temperature | [1] |
| InChI Key | HATRJAVAPAPTBH-UHFFFAOYSA-N | [1][3] |
| SMILES | COc1cc(C)c(cc1C(=O)O)C | [2] |
Synthesis Protocol: A Representative Method
While various synthetic routes can be envisioned, a common and reliable method for the preparation of 2-methoxybenzoic acid derivatives is through the methylation of the corresponding hydroxybenzoic acid. The following protocol is a representative example based on well-established Williamson ether synthesis principles.
Principle: The synthesis involves the deprotonation of the phenolic hydroxyl group of 4,5-dimethylsalicylic acid with a suitable base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent, such as dimethyl sulfate.
Materials:
-
4,5-Dimethylsalicylic acid
-
Dimethyl sulfate
-
Sodium hydroxide (or other suitable base)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Standard laboratory glassware and equipment
Step-by-Step Methodology:
-
Dissolution and Basification: Dissolve 4,5-dimethylsalicylic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, add an aqueous solution of sodium hydroxide dropwise with stirring. The amount of base should be sufficient to deprotonate both the carboxylic acid and the phenolic hydroxyl group.
-
Methylation: Gently heat the reaction mixture to a moderate temperature (e.g., 40-60 °C). Add dimethyl sulfate dropwise to the stirred solution. It is crucial to control the rate of addition and the temperature, as the reaction is exothermic.
-
Reaction Monitoring: After the addition of dimethyl sulfate is complete, maintain the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base and acidify the solution with dilute hydrochloric acid until the pH is acidic. This will protonate the carboxylic acid and precipitate the product.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold distilled water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[1]
Caption: Representative workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable building block in organic and medicinal chemistry.[1] Its utility lies in its capacity to serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Intermediate:
The carboxylic acid and methoxy functional groups provide reactive sites for a variety of chemical transformations, including amidation, esterification, and demethylation, allowing for the introduction of diverse functionalities and the construction of larger molecular frameworks. Methoxybenzoic acid derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, structurally related compounds are used in the preparation of the anticancer drug bosutinib and the cardiotonic agents sulmazole and isomazole.[3][4]
Scaffold for Bioactive Molecules:
The substituted benzoic acid motif is a common feature in many biologically active compounds. Derivatives of methoxybenzoic acids have been investigated for a range of pharmacological activities, including:
-
Anti-inflammatory Properties: Similar methoxy- and hydroxy-substituted benzoic acids have demonstrated anti-inflammatory effects. For example, 2-hydroxy-4-methoxybenzoic acid has been shown to attenuate hepatotoxicity through anti-inflammatory and antioxidant mechanisms.[2]
-
Beta-Cell Imaging: A derivative of 2-methoxybenzoic acid has been developed as a potential imaging agent for pancreatic beta-cells, which could have applications in the diagnosis and monitoring of diabetes.[5]
The specific substitution pattern of this compound offers a unique starting point for the design and synthesis of novel compounds with tailored biological activities. Researchers can leverage this scaffold to explore new chemical space in the quest for next-generation therapeutics.
References
- 1. This compound|CAS 91061-36-8 [benchchem.com]
- 2. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro evaluation of (S)-2-([11C]methoxy)-4-[3-methyl-1-(2-piperidine-1-yl-phenyl)-butyl-carbamoyl]-benzoic acid ([11C]methoxy-repaglinide): a potential beta-cell imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Methoxy-4,5-dimethylbenzoic Acid
Abstract: This guide provides a comprehensive technical overview of the synthesis of 2-Methoxy-4,5-dimethylbenzoic acid, a key intermediate in the development of complex organic molecules. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and present a robust, validated protocol. We will focus on a highly efficient and regioselective route: the Directed ortho-Metalation (DoM) of 3,4-dimethylanisole. The guide includes a detailed experimental protocol, characterization data, safety considerations, and visual diagrams to ensure clarity and reproducibility.
Introduction and Strategic Overview
This compound is a polysubstituted aromatic carboxylic acid. Its specific arrangement of methoxy, methyl, and carboxyl functional groups makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The controlled introduction of a carboxylic acid group onto a substituted benzene ring is a frequent challenge in organic synthesis.
Several strategies can be envisioned for the synthesis of this target molecule:
-
Grignard Reaction: This classic method involves forming an organomagnesium reagent from a halogenated precursor (e.g., 1-bromo-2-methoxy-4,5-dimethylbenzene) and subsequently quenching it with carbon dioxide.[3][4] While reliable, this route requires the prior synthesis of the specific aryl halide.
-
Oxidation of an Aldehyde Precursor: The oxidation of 2-methoxy-4,5-dimethylbenzaldehyde would yield the desired acid. This, however, shifts the synthetic challenge to the selective formylation of the starting material, 3,4-dimethylanisole.[5][6]
-
Directed ortho-Metalation (DoM): This strategy leverages the powerful directing ability of the methoxy group to activate the adjacent ortho-position for deprotonation by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with carbon dioxide to form the carboxylic acid directly and with high regioselectivity.
For this guide, we will focus on the Directed ortho-Metalation (DoM) pathway. This choice is predicated on its efficiency, high regioselectivity, and the commercial availability of the starting material, 3,4-dimethylanisole.
Logical Framework for the DoM Synthesis
The diagram below outlines the logical progression of the Directed ortho-Metalation strategy. The methoxy group on the starting material is the key functional handle that directs the entire transformation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 3. EP0941982A2 - Process for synthesizing benzoic acids - Google Patents [patents.google.com]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-4,5-dimethylbenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxy-4,5-dimethylbenzoic acid. In the absence of publicly available experimental spectra for this specific compound, this guide leverages high-fidelity predictive models for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a reasoned projection of its mass spectrometric fragmentation. This predicted data is contextualized by comparison with the established spectral data of structurally analogous compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed methodologies for spectral acquisition and in-depth guidance on spectral interpretation.
Disclaimer: The spectroscopic data for this compound presented within this guide are generated from computational prediction models. While these models are designed to provide accurate estimations based on the molecular structure, the data should be regarded as theoretical. Experimental verification is recommended for confirmation.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a methoxy group, and two methyl groups on the benzene ring, suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. Accurate structural elucidation is paramount for any application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process.
This guide provides a detailed exploration of the predicted spectroscopic signature of this compound. By understanding its theoretical spectral characteristics, researchers can be better equipped to identify this compound, whether it is a synthetic target or an unknown analyte. The protocols and interpretations herein are grounded in fundamental principles of spectroscopy and are supplemented with data from closely related, experimentally verified molecules to bolster the predictive analysis.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of this compound with key atomic positions numbered for reference in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A generalized workflow for NMR spectroscopy from sample preparation to data processing.
Causality in Experimental Choices:
-
Choice of Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If the compound has poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative and will also allow for the observation of the acidic proton of the carboxylic acid.
-
Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. ¹³C NMR requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%).
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group, the two methyl groups, and the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet (broad) | 1H | COOH |
| ~7.6 | Singlet | 1H | Ar-H (H6) |
| ~6.8 | Singlet | 1H | Ar-H (H3) |
| ~3.9 | Singlet | 3H | OCH₃ |
| ~2.3 | Singlet | 3H | Ar-CH₃ (at C4) |
| ~2.2 | Singlet | 3H | Ar-CH₃ (at C5) |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift (typically >10 ppm). Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and are predicted to appear as singlets due to the substitution pattern. The proton at the H6 position is deshielded by the adjacent carboxylic acid group, while the H3 proton is shielded by the methoxy group.
-
Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.
-
Methyl Protons (Ar-CH₃): The two methyl groups are in slightly different environments and are predicted to have distinct chemical shifts. They both appear as singlets as there are no adjacent protons to couple with.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (COOH) |
| ~158 | C-OCH₃ (C2) |
| ~140 | C-CH₃ (C4 or C5) |
| ~138 | C-CH₃ (C5 or C4) |
| ~132 | C-H (C6) |
| ~122 | C-COOH (C1) |
| ~110 | C-H (C3) |
| ~56 | OCH₃ |
| ~20 | Ar-CH₃ (at C4 or C5) |
| ~19 | Ar-CH₃ (at C5 or C4) |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded and appears furthest downfield.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts based on their substituents. The carbon attached to the electron-donating methoxy group (C2) will be significantly deshielded. The carbons bearing the methyl groups (C4 and C5) will also be downfield. The carbon attached to the carboxylic acid group (C1) will be upfield relative to the other substituted carbons. The two carbons bonded to hydrogen (C3 and C6) will be the most shielded of the aromatic carbons.
-
Methoxy Carbon (OCH₃): This signal appears in the typical region for a methoxy carbon attached to an aromatic ring.
-
Methyl Carbons (Ar-CH₃): The two methyl carbons are expected to have slightly different chemical shifts and will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Spectroscopy
A common and straightforward method for analyzing solid samples is Attenuated Total Reflectance (ATR) FTIR spectroscopy.
Workflow for ATR-FTIR Spectroscopy
Caption: A generalized workflow for acquiring an ATR-FTIR spectrum.
Causality in Experimental Choices:
-
ATR vs. KBr Pellet: ATR is often preferred for its simplicity and speed, as it requires minimal sample preparation. A KBr pellet, which involves grinding the sample with potassium bromide and pressing it into a disk, can sometimes yield higher resolution spectra but is more labor-intensive.
-
Background Spectrum: A background spectrum is recorded to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal, ensuring that the final spectrum only shows the absorbance of the sample.
Predicted IR Data
The predicted IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2950 | C-H stretch | Methyl/Methoxy |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
| ~900-675 | C-H bend | Aromatic Ring |
Interpretation of the Predicted IR Spectrum:
-
O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching band that often spans from 2500 to 3300 cm⁻¹. This broadness is a result of strong hydrogen bonding.
-
C-H Stretches: The C-H stretching vibrations of the methyl and methoxy groups will appear just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.
-
C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a pair of bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: The C-O stretching of the aryl ether (methoxy group) will result in a strong absorption band around 1250 cm⁻¹.
-
Aromatic C-H Bends: The out-of-plane C-H bending vibrations of the substituted aromatic ring will appear in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.
Workflow for Electron Ionization Mass Spectrometry
Caption: A generalized workflow for acquiring an EI mass spectrum.
Causality in Experimental Choices:
-
Electron Energy: 70 eV is the standard electron energy used in EI-MS. This energy is sufficient to cause ionization and reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₁₀H₁₂O₃) is 180.20 g/mol . The EI mass spectrum is expected to show a molecular ion peak at m/z = 180.
Proposed Fragmentation Pathway:
Caption: A proposed major fragmentation pathway for this compound in EI-MS.
Interpretation of the Predicted Mass Spectrum:
-
Molecular Ion (m/z = 180): The peak corresponding to the intact molecule after losing one electron.
-
Loss of a Hydroxyl Radical (m/z = 163): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH) to form an acylium ion.
-
Loss of a Methyl Radical (m/z = 165): Fragmentation can occur via the loss of a methyl radical (•CH₃) from either the aromatic ring or the methoxy group.
-
Loss of a Methoxy Radical (m/z = 149): Loss of the methoxy radical (•OCH₃) is another likely fragmentation pathway.
-
Loss of the Carboxyl Group (m/z = 135): The loss of the entire carboxyl group as a radical (•COOH) would lead to a significant fragment ion. Further loss of CO from the m/z 163 fragment would also lead to this ion.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while the predicted IR spectrum confirms the presence of key functional groups. The proposed mass spectrometric fragmentation pathway provides further evidence for the molecular structure. While this guide is based on predictive models, it offers a robust foundation for the experimental identification and characterization of this compound. The provided protocols and interpretations serve as a valuable resource for researchers working with this and related molecules.
An In-depth Technical Guide to Investigating the Potential Biological Activity of 2-Methoxy-4,5-dimethylbenzoic Acid
Foreword: Charting a Course for Discovery
In the landscape of drug discovery and molecular biology, the exploration of novel small molecules is a critical frontier. This guide is dedicated to researchers, scientists, and drug development professionals who are poised to investigate the biological potential of 2-Methoxy-4,5-dimethylbenzoic acid. While direct, extensive research on this specific molecule is nascent, its structural motifs, shared with a class of biologically active benzoic acid derivatives, suggest a landscape ripe for exploration.
This document eschews a conventional template. Instead, it is structured to serve as a strategic and practical roadmap. We will begin by dissecting the molecule's chemical identity, then delve into the established biological activities of its structural relatives to build a robust hypothesis for its potential functions. The core of this guide will then transition into a comprehensive, actionable research plan, complete with detailed experimental protocols and logical frameworks. Our objective is to empower researchers to not only investigate but to innovate, providing the foundational knowledge and methodological rigor required to unlock the potential of this compound.
Molecular Profile and Synthetic Considerations
1.1. Chemical Identity
This compound (CAS No. 91061-36-8) is an aromatic carboxylic acid.[1][2] Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a methoxy group at position 2, and two methyl groups at positions 4 and 5.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 147°C (from ethanol) | [1] |
| Purity | ≥97% (commercially available) | [1] |
1.2. Synthetic Accessibility
This compound is available commercially for research purposes.[1][2] For researchers interested in derivatization or scale-up, synthesis can be approached through various organic chemistry methodologies. While specific routes for this exact molecule are not extensively published, general methods for the synthesis of substituted benzoic acids are well-established. These can include the oxidation of corresponding benzaldehydes or toluenes, or through carboxylation of a Grignard reagent. The synthesis of related compounds, such as 2-amino-4,5-dimethoxybenzoic acid, often starts from precursors like methyl-4,5-dimethoxy-2-nitro-benzoate, indicating that multi-step synthesis from commercially available starting materials is a feasible strategy.[3]
Hypothesizing Biological Activity: Learning from Structural Analogs
The biological activities of various methoxybenzoic acid isomers and their derivatives provide a strong foundation for postulating the potential therapeutic applications of this compound. The position of the methoxy and other substituent groups significantly influences the molecule's physicochemical properties and, consequently, its biological efficacy.[4]
2.1. Potential Anti-inflammatory and Analgesic Effects
A recurring theme in the literature for methoxybenzoic acid derivatives is their anti-inflammatory and analgesic potential.[5][6] For instance, 3-Fluoro-4-methoxybenzoic acid is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[7] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[8] Furthermore, 2-Hydroxy-4-methoxybenzoic acid has demonstrated hepatoprotective effects in rats by reducing inflammatory cytokines and oxidative stress.[9]
Based on these precedents, it is plausible that this compound could exhibit anti-inflammatory properties. The presence of the methoxy and methyl groups will influence its lipophilicity and steric hindrance, which in turn could dictate its binding affinity for targets like COX-1 and COX-2.
2.2. Antimicrobial Activity
Certain benzoic acid derivatives are known for their antimicrobial properties.[4] For example, 4-methoxybenzoic acid (p-anisic acid) has inherent antiseptic properties.[10] This suggests that this compound could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.
2.3. Anticancer Potential
The cytotoxic effects of benzoic acid derivatives against various cancer cell lines have been a subject of intense investigation.[11] For instance, derivatives of 3,4,5-trimethoxybenzoic acid have shown anti-inflammatory effects, and this class of compounds has also been explored for its cytotoxic potential.[12] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[12] Therefore, screening this compound for its effects on cancer cell proliferation and survival is a logical avenue of investigation.
2.4. Antioxidant and Neuroprotective Properties
Derivatives of hydroxybenzoic acid have been explored as mitochondriotropic antioxidants and cholinesterase inhibitors, suggesting potential applications in neurodegenerative diseases like Alzheimer's.[13] While this compound lacks a hydroxyl group, the electronic properties of the methoxy and methyl substituents on the aromatic ring could still confer some antioxidant activity.
2.5. Modulation of Cellular Signaling Pathways
Some trimethoxybenzoic acid isomers have been shown to possess anti-inflammatory properties by inhibiting the activation of the NF-κB and STAT signaling pathways.[12] Furthermore, certain benzoic acid derivatives have been found to modulate the proteostasis network by promoting the activity of the ubiquitin-proteasome and autophagy-lysosome pathways.[14] These findings open up the possibility that this compound could interact with key cellular signaling cascades.
A Proposed Research Workflow for Investigating Biological Activity
The following section outlines a systematic approach to characterizing the biological activity of this compound, progressing from broad in vitro screens to more focused mechanistic studies.
Caption: Proposed research workflow for this compound.
Detailed Experimental Protocols
The following protocols are foundational for the initial in vitro screening phase.
4.1. Protocol 1: Determination of Cytotoxicity using MTT Assay
This assay is crucial for determining the concentration range of the compound that is non-toxic to cells, which is essential for subsequent cell-based assays.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) or normal cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).[4]
-
MTT Incubation: After the treatment period, replace the medium with fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate the plate for 2-4 hours to allow the formation of formazan crystals by viable cells.[4]
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be calculated.
4.2. Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of the compound.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[4]
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) and adjust its turbidity to the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[4]
-
Incubation: Add the bacterial inoculum to each well and incubate the plate at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4]
4.3. Protocol 3: Antioxidant Activity using DPPH Radical Scavenging Assay
This assay measures the free radical scavenging ability of the compound.
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) (e.g., 0.1 mM) in methanol or ethanol.[4]
-
Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with the DPPH solution. A control containing only the solvent and DPPH is also prepared.[4]
-
Incubation and Measurement: Incubate the plate in the dark for a specified time (e.g., 30 minutes). Measure the absorbance at a specific wavelength (e.g., 517 nm). The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to the control.
4.4. Protocol 4: In Vitro Anti-inflammatory Activity using Nitric Oxide (NO) Assay
This assay assesses the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Seeding and Treatment: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[4]
-
Incubation: Incubate the cells for 24 hours.[4]
-
Measurement of Nitrite: Determine the production of NO by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[4]
Potential Mechanisms of Action and Future Directions
Should initial screenings yield positive results, the subsequent phase of research should focus on elucidating the mechanism of action.
References
- 1. This compound|CAS 91061-36-8 [benchchem.com]
- 2. This compound [sobekbio.com]
- 3. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 2-[(2-Methoxyphenoxy)methyl]benzoic acid | 50456-88-7 [smolecule.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 9. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. preprints.org [preprints.org]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors [frontiersin.org]
- 14. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermochemical Properties of 2-Methoxy-4,5-dimethylbenzoic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the key thermochemical properties of 2-Methoxy-4,5-dimethylbenzoic acid (CAS: 91061-36-8). Given the absence of published experimental data for this specific compound, this document serves as a methodological guide, detailing the necessary experimental and computational protocols to elucidate its thermodynamic characteristics. A thorough understanding of properties such as enthalpy of formation, heat capacity, and thermal stability is critical for applications in drug development, process chemistry, and material science, ensuring safety, optimizing reaction conditions, and predicting compound behavior. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, enabling researchers to generate reliable and reproducible data.
Introduction: The Significance of Thermochemical Data
This compound is a substituted aromatic carboxylic acid. While its direct applications are not extensively documented in public literature, its structural motifs are common in pharmacologically active molecules and organic intermediates. The thermochemical properties of such compounds are fundamental to their practical application. For instance, the enthalpy of formation provides insight into the molecule's intrinsic stability, which is crucial for assessing potential energy release during synthesis or decomposition. Heat capacity is vital for designing heating and cooling protocols in scaled-up reactions, while thermal stability data dictates safe handling and storage temperatures.
This guide will systematically outline the process of determining these critical parameters, beginning with the foundational step of ensuring sample integrity.
Prerequisite: Sample Purity and Characterization
The accuracy of any thermochemical measurement is contingent on the purity and well-defined structure of the analyte. Before any calorimetric or computational analysis, the sample of this compound must be rigorously characterized.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
A quantitative purity assessment is essential. Reversed-phase HPLC with UV detection is a standard and effective method for determining the purity of substituted benzoic acids[1][2].
Protocol for HPLC Purity Analysis:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Utilize an HPLC system equipped with a C18 column, a UV detector set to an appropriate wavelength (determined by UV-Vis spectral analysis of the compound), a pump, and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥99.5% is desirable for accurate thermochemical measurements.
Structural Confirmation: Spectroscopic Methods
The identity of the compound must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the positions of the methoxy and dimethyl substituents on the benzoic acid core. The spectra should be compared with predicted shifts or data from structurally similar compounds[3].
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C bonds[4][5][6].
The following diagram illustrates the workflow for sample validation prior to thermochemical analysis.
Caption: Workflow for sample validation before thermochemical analysis.
Experimental Determination of Thermochemical Properties
This section details the primary experimental techniques for measuring the key thermochemical properties of this compound.
Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion (ΔcH°) is determined using a constant-volume bomb calorimeter. From this value, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.
Protocol for Bomb Calorimetry:
-
Calibration: Calibrate the calorimeter by combusting a certified standard, typically benzoic acid, to determine the heat capacity of the calorimeter (Ccal)[2][7].
-
Sample Preparation: Press approximately 1 gram of this compound into a pellet and weigh it accurately.
-
Bomb Assembly: Place the pellet in the sample holder. Attach a known length of fuse wire to the electrodes, ensuring it touches the pellet. Add 1 mL of deionized water to the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state.
-
Pressurization and Combustion: Seal the bomb and purge it with oxygen to remove atmospheric nitrogen. Pressurize the bomb with oxygen to approximately 25-30 atm[8][9]. Place the bomb in the calorimeter bucket containing a known mass of water. Allow the system to reach thermal equilibrium and then ignite the sample.
-
Data Acquisition: Record the temperature of the water bath at regular intervals before and after combustion until a stable final temperature is reached.
-
Calculation: The heat released by the combustion of the sample is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen.
The overall experimental workflow is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. biopchem.education [biopchem.education]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. m.youtube.com [m.youtube.com]
- 8. ivypanda.com [ivypanda.com]
- 9. nsuworks.nova.edu [nsuworks.nova.edu]
A Comprehensive Technical Guide to 2-Methoxy-4,5-dimethylbenzoic Acid for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-4,5-dimethylbenzoic acid (CAS No. 91061-36-8), a substituted benzoic acid derivative with potential applications in organic synthesis and medicinal chemistry. While specific research on this compound is emerging, this document consolidates the available information on its physicochemical properties, and explores its potential synthetic utility and biological relevance by drawing parallels with structurally similar methoxylated benzoic acid derivatives. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the unique characteristics and potential applications of this molecule.
Introduction: The Chemical Landscape of Methoxybenzoic Acids
Methoxybenzoic acids are a class of organic compounds characterized by a benzene ring substituted with both a methoxy (-OCH₃) and a carboxylic acid (-COOH) group. The positional isomerism of these functional groups significantly influences the molecule's physicochemical properties, reactivity, and biological activity. These compounds are of considerable interest in medicinal chemistry and materials science, often serving as versatile building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, various methoxybenzoic acid isomers and their derivatives have been investigated for their anti-inflammatory, antimicrobial, and antioxidant properties.
This guide focuses specifically on this compound, a less-studied member of this family. By examining its structural features and comparing them to its better-understood chemical relatives, we can infer its potential utility and chart a course for future research and development.
Physicochemical Properties and Identification
This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 91061-36-8 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 147°C (from ethanol) | [1] |
| SMILES | CC1=CC(=C(C=C1C)OC)C(=O)O | [2] |
| InChIKey | HATRJAVAPAPTBH-UHFFFAOYSA-N | [1] |
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
References
An In-depth Technical Guide to 2-Methoxy-4,5-dimethylbenzoic Acid: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-4,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid. While specific historical details of its initial discovery are not extensively documented in readily available literature, this guide contextualizes its significance within the broader history of substituted benzoic acid research. A plausible, detailed synthetic protocol is presented, drawing from established methodologies for analogous compounds. The physicochemical properties of the molecule are summarized, and its potential applications in research and drug development are discussed based on the known biological activities of structurally related methoxybenzoic acid derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of organic synthesis and medicinal chemistry.
Introduction and Historical Context
Substituted benzoic acids are a cornerstone of modern organic and medicinal chemistry. The journey into understanding and utilizing these compounds began with the discovery and characterization of benzoic acid itself in the 16th century. The subsequent elucidation of its structure in 1832 by Justus von Liebig and Friedrich Wöhler opened the door to exploring the vast chemical space offered by its derivatives. The introduction of various functional groups onto the benzene ring, such as methoxy and methyl groups, allows for the fine-tuning of a molecule's physicochemical properties, including its acidity, lipophilicity, and electronic distribution. These modifications, in turn, profoundly influence the compound's biological activity and potential therapeutic applications.
While the specific historical record of the first synthesis of this compound is not prominently featured in scientific literature, its structural motifs are present in numerous natural products and pharmacologically active molecules. The strategic placement of a methoxy group ortho to the carboxylic acid, along with two methyl groups on the aromatic ring, suggests its potential as a key intermediate in the synthesis of complex molecular architectures. This guide aims to provide a detailed technical framework for the synthesis and potential utilization of this compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 91061-36-8 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Purity | ≥97% (commercially available) | [2] |
| IUPAC Name | This compound | [3] |
Proposed Synthesis of this compound
Rationale for the Proposed Synthetic Pathway
The proposed synthesis is designed for efficiency and high yield, utilizing common and well-understood reactions. The key steps are:
-
Formylation of 3,4-dimethylphenol: Introduction of a formyl group ortho to the hydroxyl group. The Reimer-Tiemann reaction is a classic method for this transformation.
-
Methylation of the phenolic hydroxyl group: Conversion of the hydroxyl group to a methoxy ether using a suitable methylating agent. This is a crucial step to install the desired methoxy group.
-
Oxidation of the aldehyde to a carboxylic acid: The final step to yield the target molecule. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation or side reactions.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-4,5-dimethylbenzaldehyde
-
To a solution of 3,4-dimethylphenol (10.0 g, 81.9 mmol) in ethanol (150 mL), add a solution of sodium hydroxide (20.0 g, 500 mmol) in water (50 mL).
-
Heat the mixture to 70°C with vigorous stirring.
-
Add chloroform (15 mL, 188 mmol) dropwise over a period of 1 hour, maintaining the temperature at 70°C.
-
After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 3 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is approximately 2-3.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-hydroxy-4,5-dimethylbenzaldehyde, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-Methoxy-4,5-dimethylbenzaldehyde
-
To a solution of 2-hydroxy-4,5-dimethylbenzaldehyde (10.0 g, 66.6 mmol) in anhydrous acetone (200 mL), add anhydrous potassium carbonate (18.4 g, 133.2 mmol).
-
Stir the suspension vigorously and add dimethyl sulfate (8.4 g, 66.6 mmol) dropwise at room temperature.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash with a 10% sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-methoxy-4,5-dimethylbenzaldehyde.
Step 3: Synthesis of this compound
-
Dissolve 2-methoxy-4,5-dimethylbenzaldehyde (10.0 g, 60.9 mmol) in a mixture of tert-butanol (150 mL) and water (50 mL).
-
To this solution, add 2-methyl-2-butene (25.6 mL, 243.6 mmol) followed by a solution of sodium chlorite (11.0 g, 121.8 mmol) and sodium dihydrogen phosphate (11.0 g, 91.4 mmol) in water (100 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Acidify the mixture with 2 M hydrochloric acid to a pH of 2.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Potential Applications in Research and Drug Development
While specific biological activities for this compound are not extensively reported, its structural features suggest several potential areas of application, particularly as a scaffold or intermediate in medicinal chemistry. The applications of various substituted methoxybenzoic acids are well-documented, providing a basis for inferring the potential utility of this compound.
-
As a Building Block for Novel Therapeutics: The carboxylic acid moiety can be readily converted to a variety of functional groups, such as esters, amides, and hydrazides, which are common pharmacophores. The methoxy and dimethyl substitutions on the aromatic ring can influence the molecule's interaction with biological targets and its metabolic stability. Methoxybenzoic acid derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory and analgesic agents.[4][5]
-
In the Synthesis of Heterocyclic Compounds: Aromatic carboxylic acids are valuable starting materials for the synthesis of a wide range of heterocyclic systems, many of which form the core of approved drugs.
-
In the Development of Anticancer Agents: Certain substituted methoxybenzoyl-aryl-thiazole derivatives have been discovered as novel anticancer agents.[6] The 2-methoxy-4,5-dimethylbenzoyl moiety could be incorporated into similar scaffolds to explore new structure-activity relationships.
Conclusion
This compound represents a valuable, yet under-explored, chemical entity. This guide has provided a comprehensive overview of its known properties and a plausible, detailed protocol for its synthesis, addressing a gap in the readily accessible scientific literature. The proposed synthetic route is based on robust and well-established chemical transformations, offering a reliable method for its preparation in a laboratory setting. The discussion of its potential applications, grounded in the known activities of structurally related compounds, highlights promising avenues for future research. It is anticipated that this technical guide will serve as a foundational resource for scientists and researchers, stimulating further investigation into the synthesis, properties, and potential applications of this compound and its derivatives in the ongoing quest for novel and effective therapeutic agents.
References
- 1. This compound [sobekbio.com]
- 2. This compound|CAS 91061-36-8 [benchchem.com]
- 3. 91061-36-8 | Benzoic acid, 2-methoxy-4,5-dimethyl- - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. srinichem.com [srinichem.com]
- 5. nbinno.com [nbinno.com]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Experimental Protocol: A Reliable Three-Step Synthesis of 2-Methoxy-4,5-dimethylbenzoic Acid
Abstract
This document provides a detailed, three-step experimental protocol for the synthesis of 2-Methoxy-4,5-dimethylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The described method is robust, scalable, and relies on well-established chemical transformations. Starting from the readily available 4,5-dimethylphenol, the synthesis proceeds through O-methylation, followed by a Vilsmeier-Haack formylation, and concludes with a potassium permanganate-mediated oxidation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices and emphasizing safety and reproducibility.
Introduction
This compound (CAS 91061-36-8) is a substituted benzoic acid derivative.[1][2] Its structural motifs, including a carboxylic acid, a methoxy group, and a substituted aromatic ring, make it a versatile precursor for the synthesis of more complex molecules, such as potential pharmaceuticals and specialty chemicals. Benzoic acid derivatives, in general, are significant in pharmaceutical development, serving as intermediates in the synthesis of a wide array of drugs, including anti-inflammatory and analgesic agents.[3][4] The reliable and efficient synthesis of such building blocks is therefore of critical importance in discovery and process chemistry.
The synthetic route detailed herein was designed for clarity, efficiency, and the use of common laboratory reagents. It avoids hazardous reagents where possible and provides a logical progression to the target molecule with good overall yield.
Overall Synthetic Scheme
The synthesis is performed in three distinct stages, beginning with 4,5-dimethylphenol. The workflow is designed to logically build the required functionality on the aromatic ring.
References
- 1. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]
- 2. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 3. CN103387494A - Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
2-Methoxy-4,5-dimethylbenzoic acid as a precursor for heterocyclic compounds
Application Notes & Protocols
Topic: 2-Methoxy-4,5-dimethylbenzoic Acid: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking New Chemical Space
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. The inherent structural and electronic properties of a chemical building block dictate the accessible chemical space and ultimately influence the pharmacological profile of the resulting compounds. This compound is an exemplary, yet underutilized, precursor poised for the generation of novel heterocyclic libraries.[1][2] Its polysubstituted aromatic core—featuring a reactive carboxylic acid handle, an electron-donating methoxy group, and two lipophilic methyl groups—offers a unique combination of features for creating structurally diverse and potentially bioactive molecules.
This guide provides a senior application scientist's perspective on leveraging this compound for the synthesis of high-value heterocyclic systems, specifically focusing on quinolone and benzofuran derivatives. We will explore the causality behind synthetic strategies, provide detailed, self-validating protocols, and ground our discussion in authoritative literature.
Section 1: Strategic Analysis of the Precursor
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. A thorough understanding of these features is crucial for designing efficient synthetic routes.
-
Carboxylic Acid (-COOH): This is the primary reactive site. It can be readily converted into an acyl chloride, amide, ester, or acyl azide. These transformations are the gateway to numerous cyclization strategies, including those forming nitrogen-containing heterocycles.
-
Methoxy Group (-OCH₃): As a strong electron-donating group, it activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. Critically, it can be cleaved (demethylated) to reveal a nucleophilic hydroxyl group (-OH), transforming the benzoic acid derivative into a salicylic acid analog—a key intermediate for oxygen-containing heterocycles like benzofurans.
-
Dimethyl Substitution (-CH₃)₂: The vicinal methyl groups on the aromatic ring provide steric bulk and increase lipophilicity. This substitution pattern can significantly impact the final molecule's binding affinity to biological targets and its pharmacokinetic properties (e.g., metabolic stability, cell permeability).
The logical workflow for utilizing this precursor involves transforming it into more common heterocyclic synthons, such as anthranilic acid or salicylic acid analogs, which then undergo well-established cyclization reactions.
References
Application Notes and Protocols: 2-Methoxy-4,5-dimethylbenzoic Acid in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Substituted Benzoic Acids in Drug Discovery
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the rational design of novel therapeutics. Its synthetic versatility and ability to engage in crucial intermolecular interactions, such as hydrogen bonding and salt bridge formation, render it a privileged structure. The specific substitution pattern on the phenyl ring, however, dictates the molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity. 2-Methoxy-4,5-dimethylbenzoic acid is a unique building block, offering a distinct combination of steric and electronic features that can be strategically exploited in drug design. This document serves as a comprehensive guide to the application of this compound in medicinal chemistry, providing both conceptual insights and practical protocols for its utilization.
The methoxy group at the 2-position can influence the conformation of the carboxylic acid, potentially leading to preferential binding to specific protein targets. Furthermore, the vicinal methyl groups at the 4- and 5-positions introduce lipophilicity and steric bulk, which can enhance membrane permeability and selectivity. This trifecta of substituents makes this compound an intriguing starting point for the development of novel therapeutic agents across various disease areas.
Core Applications in Medicinal Chemistry
This compound serves as a valuable scaffold and building block in the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility can be broadly categorized into two main areas:
-
Fragment-Based Drug Discovery (FBDD): The relatively low molecular weight and specific substitution pattern of this compound make it an ideal candidate for fragment-based screening.[2][3][4][5][6] FBDD has emerged as a powerful strategy for identifying novel starting points for drug discovery, particularly for challenging targets.[2] The methoxy and dimethylphenyl moiety can be explored for its ability to occupy specific hydrophobic pockets within a target protein, while the carboxylic acid can serve as an anchor for fragment growing or linking strategies.
-
Lead Optimization and Analogue Synthesis: The structural motif of this compound can be incorporated into larger molecules to fine-tune their pharmacological properties. Methoxy-substituted benzamides, for instance, have been investigated as potent inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers.[7] The unique substitution pattern of this compound could be leveraged to develop novel analogues with improved potency, selectivity, and pharmacokinetic profiles.
Hypothetical Signaling Pathway Involvement
While the direct biological targets of this compound are not extensively documented, its structural analogues suggest potential interactions with key signaling pathways implicated in cancer. For example, substituted benzoyl derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division.
Caption: Hypothetical inhibition of tubulin polymerization by a this compound derivative, disrupting cell cycle progression.
Experimental Protocols
Protocol 1: Synthesis of a Novel Amide Derivative
This protocol details the synthesis of a hypothetical amide derivative of this compound, a common transformation in medicinal chemistry to explore structure-activity relationships.
Objective: To synthesize N-(4-fluorobenzyl)-2-methoxy-4,5-dimethylbenzamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
4-Fluorobenzylamine
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 4-fluorobenzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure N-(4-fluorobenzyl)-2-methoxy-4,5-dimethylbenzamide.
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Synthetic workflow for the preparation of a novel amide derivative.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a standard method to evaluate the cytotoxic effects of a synthesized derivative against a cancer cell line.
Objective: To determine the IC₅₀ value of a this compound derivative against a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized this compound derivative
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in DMEM until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
The following table provides a hypothetical summary of the antiproliferative activity of a series of this compound derivatives.
| Compound ID | R Group | IC₅₀ (µM) vs. HeLa |
| MDBA-01 | H | > 100 |
| MDBA-02 | 4-Fluorobenzyl | 15.2 |
| MDBA-03 | 3,4-Dichlorobenzyl | 8.7 |
| MDBA-04 | Naphthylmethyl | 5.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its unique substitution pattern offers a strategic advantage for the design of novel therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic properties. The protocols outlined in this document provide a starting point for researchers to explore the synthetic derivatization and biological evaluation of compounds derived from this versatile scaffold. Future investigations should focus on the synthesis of diverse libraries of analogues and their screening against a wide range of biological targets to fully elucidate the therapeutic potential of this intriguing molecule.
References
- 1. This compound|CAS 91061-36-8 [benchchem.com]
- 2. Fragment-Based Drug Design: From Then until Now, and Toward the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. exactelabs.com [exactelabs.com]
- 4. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based drug discovery Home [pubs.rsc.org]
- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to the Recrystallization of 2-Methoxy-4,5-dimethylbenzoic Acid
Abstract
This comprehensive guide provides a detailed protocol for the purification of 2-Methoxy-4,5-dimethylbenzoic acid via recrystallization. Recognizing that a definitive, pre-optimized solvent system for this specific molecule is not widely published, this document is structured to empower the researcher with a systematic approach to solvent selection, followed by a robust recrystallization procedure. The methodologies outlined herein are grounded in the fundamental principles of crystallization and are designed to be adaptable, ensuring a high degree of success in achieving a purified crystalline product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to Recrystallization
Recrystallization is a pivotal technique in organic chemistry for the purification of nonvolatile solid compounds.[1] The underlying principle of this method hinges on the differential solubility of a compound in a given solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[1] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. This process of slow crystal growth is selective and tends to exclude impurities from the crystal structure, which remain dissolved in the cooled solvent (mother liquor).[1]
This compound is an aromatic carboxylic acid. The presence of the polar carboxylic acid group and the less polar methoxy and dimethyl-substituted benzene ring suggests that a solvent or solvent mixture of intermediate polarity will likely be effective for its recrystallization. This guide will first walk you through a systematic process to identify such a solvent system.
Materials and Equipment
Chemicals
-
Crude this compound
-
Potential Recrystallization Solvents (Reagent Grade):
-
Deionized Water
-
Ethanol (95% or absolute)
-
Methanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Hexanes or Heptanes
-
-
Activated Carbon (optional, for colored impurities)
-
Boiling Chips
Equipment
-
Erlenmeyer flasks (various sizes)
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Powder funnel
-
Stemless funnel for hot filtration
-
Fluted filter paper
-
Büchner funnel and filtering flask
-
Vacuum source (aspirator or vacuum pump)
-
Watch glass
-
Spatula
-
Glass stirring rod
-
Test tubes and test tube rack
-
Pasteur pipettes and bulbs
-
Ice bath
-
Melting point apparatus
-
Drying oven or vacuum desiccator
Safety Precautions and Hazard Analysis
A thorough understanding of the hazards associated with the chemicals and procedures is paramount for ensuring laboratory safety.
Chemical Hazards
-
Solvents : Many organic solvents are flammable and have varying degrees of toxicity.[4]
-
Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes : These solvents are flammable. Keep away from open flames and ignition sources. Use in a well-ventilated fume hood.
-
Methanol : Toxic upon ingestion, inhalation, and skin absorption.
-
Toluene : Can cause neurological damage with prolonged exposure.
-
Acetone and Ethyl Acetate : Can be irritating to the eyes and respiratory system.
-
Procedural Hazards
-
Heating Flammable Solvents : Never heat flammable organic solvents with an open flame. Use a hot plate or a heating mantle.
-
Hot Solutions : Handle hot flasks and solutions with appropriate insulated gloves or tongs to prevent burns.
-
Pressure Build-up : When heating a solvent in a closed system, there is a risk of pressure build-up. Always ensure the system is vented.
-
Bumping : Add boiling chips to the solvent before heating to ensure smooth boiling and prevent violent bumping.
Personal Protective Equipment (PPE)
-
Safety goggles are mandatory at all times.
-
A lab coat should be worn to protect from splashes.
-
Chemically resistant gloves (e.g., nitrile) should be worn when handling chemicals.
-
All work with volatile organic solvents should be performed in a certified chemical fume hood.
Experimental Protocol: Part 1 - Solvent Selection
The success of a recrystallization heavily depends on the choice of solvent.[5] An ideal solvent should dissolve the compound well when hot but poorly when cold.[1] The following procedure outlines a systematic approach to identify a suitable solvent.
Single Solvent Solubility Tests
-
Place approximately 50 mg of crude this compound into several test tubes.
-
To each test tube, add 1 mL of a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexanes) at room temperature.
-
Agitate the mixtures and observe the solubility. A good solvent will not dissolve the compound at this stage.[6]
-
If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath while stirring.[6]
-
Add the solvent dropwise while heating until the solid just dissolves. Do not add an excessive amount of solvent.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystallization does not occur, try to induce it by scratching the inside of the test tube with a glass rod or by placing it in an ice bath.[1]
-
Record your observations in a table similar to the one below.
Table 1: Solvent Selection Observations
| Solvent | Solubility at Room Temp. | Solubility in Hot Solvent | Crystal Formation upon Cooling | Observations |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexanes |
An ideal single solvent will show low solubility at room temperature, high solubility when hot, and will yield a good crop of crystals upon cooling.
Mixed Solvent System (if a single solvent is not ideal)
If no single solvent is found to be ideal, a mixed solvent system can be employed. This is often the case for compounds with intermediate polarity. A common and effective mixture for carboxylic acids is ethanol and water.[7][8][9]
-
Dissolve the compound in a small amount of the "good" solvent (the one in which it is highly soluble, e.g., hot ethanol).
-
Slowly add the "poor" solvent (the one in which it is sparingly soluble, e.g., water) dropwise to the hot solution until it becomes cloudy (turbid). This indicates that the solution is saturated.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly.
Experimental Protocol: Part 2 - Recrystallization Procedure
The following protocol assumes that an ethanol/water mixed solvent system is suitable, as is common for benzoic acid derivatives.[7][8][9] This procedure should be adapted based on the results of your solvent selection tests.
Dissolution of the Crude Solid
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and a few boiling chips.
-
Place the flask on a hot plate and add the minimum amount of hot ethanol required to just dissolve the solid with stirring. It is crucial to use the minimum amount of solvent to ensure a good recovery yield.[10]
Decolorization (Optional)
If the solution is colored due to impurities, a small amount of activated carbon can be added.
-
Remove the flask from the heat and allow it to cool slightly before adding the activated carbon. Adding it to a boiling solution can cause it to boil over.
-
Add a spatula-tip of activated carbon to the solution.
-
Gently reheat the solution to boiling for a few minutes while stirring.
Hot Filtration (if necessary)
If there are insoluble impurities or if activated carbon was used, a hot filtration step is required to remove them.
-
Set up a hot filtration apparatus: Place a stemless funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Heat the receiving flask on the hot plate to keep the solvent from cooling and the product from crystallizing prematurely in the funnel.
-
Quickly pour the hot solution through the fluted filter paper.
-
Wash the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.
Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[11]
Collection and Washing of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[11]
-
Continue to draw air through the crystals for several minutes to help dry them.
Drying the Purified Crystals
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Spread the crystals out to facilitate drying.
-
The crystals can be air-dried or dried in a drying oven at a temperature well below the compound's melting point. Alternatively, a vacuum desiccator can be used.[11]
-
Once the crystals are completely dry, weigh them and calculate the percent recovery.
Visualization of Workflows
Solvent Selection Workflow
Caption: Workflow for selecting an appropriate recrystallization solvent.
Recrystallization Process
Caption: Step-by-step recrystallization workflow.
Characterization and Purity Assessment
The purity of the recrystallized this compound should be assessed. A common and effective method is melting point determination. A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range. Compare the melting point of your recrystallized product with that of the crude material to confirm an increase in purity.
Troubleshooting
Table 2: Common Recrystallization Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inner surface of the flask with a glass rod at the solution's surface to provide nucleation sites.- Add a "seed" crystal of the pure compound. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The rate of cooling is too fast. | - Use a lower-boiling point solvent.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Ensure slow cooling. |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with too much cold solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Use a minimal amount of ice-cold solvent for washing. |
| Colored crystals obtained | - Colored impurities are still present. | - Use activated carbon during the recrystallization process. Ensure it is removed by hot filtration. |
References
- 1. Recrystallization [sites.pitt.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazards of common solvents - Physics Today [physicstoday.aip.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
2-Methoxy-4,5-dimethylbenzoic acid in the synthesis of novel polymers
Application Note & Protocols
Topic: 2-Methoxy-4,5-dimethylbenzoic Acid: A Versatile Building Block for the Synthesis of Novel High-Performance Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Potential of Substituted Aromatic Acids in Polymer Chemistry
In the quest for advanced materials, the design and synthesis of novel polymers with tailored properties remain a cornerstone of chemical research. Aromatic carboxylic acids serve as fundamental building blocks for high-performance polymers, imparting rigidity, thermal stability, and chemical resistance to the polymer backbone. While monomers like terephthalic acid are ubiquitous, there is a growing interest in more complex, functionalized monomers that can introduce specific properties.
This compound (CAS 91061-36-8) is a substituted aromatic carboxylic acid that presents as a promising, yet underexplored, candidate for polymer synthesis[1]. Its structure is unique, featuring:
-
A reactive carboxylic acid group , enabling condensation polymerization.
-
A rigid benzene ring , which can contribute to high thermal stability and mechanical strength.
-
A methoxy (-OCH₃) group , an electron-donating group that can influence polymer solubility, reactivity, and intermolecular interactions.
-
Two methyl (-CH₃) groups , which can enhance solubility in organic solvents and potentially disrupt chain packing, affecting crystallinity and mechanical properties.
While direct polymerization of this compound is not extensively documented in peer-reviewed literature, its structure allows us to extrapolate from well-established principles of polymer chemistry to propose its use in creating novel polyesters and polyamides. Analogous methoxy-substituted monomers have been shown to enhance properties like thermal stability and chemical resistance in specialty polymers[2][3]. This application note provides detailed, scientifically grounded protocols for the synthesis of such novel polymers, intended to serve as a starting point for researchers in materials science.
Part 1: Synthesis of a Novel Aromatic-Aliphatic Polyester
Rationale: Polyesters are a critical class of polymers, and incorporating aromatic monomers is a proven strategy to enhance their thermomechanical properties[4][5]. By reacting this compound with a flexible aliphatic diol, we can create a novel aromatic-aliphatic polyester. The carboxylic acid group of the monomer will react with the hydroxyl groups of the diol via polycondensation. This process typically requires high temperatures, a catalyst, and the removal of a small molecule byproduct (water) to drive the reaction to completion. We hypothesize that the bulky, substituted aromatic ring will result in a polymer with a high glass transition temperature (Tg) and good thermal stability.
Experimental Workflow: Polyester Synthesis
Caption: Workflow for two-stage melt polycondensation synthesis of a polyester.
Detailed Protocol: Polyester Synthesis
Materials:
-
This compound (≥97% purity)[1]
-
1,4-Butanediol (Diol, ≥99% purity)
-
Antimony(III) oxide (Sb₂O₃, catalyst)
-
Chloroform (CHCl₃, solvent)
-
Methanol (MeOH, non-solvent)
-
High-vacuum grease, Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.
-
High-vacuum pump
-
Heating mantle with temperature controller
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Assemble the glass reactor, ensuring all joints are sealed with high-vacuum grease. A 1:1.2 molar ratio of this compound to 1,4-Butanediol is recommended. The excess diol compensates for losses during the high-temperature stages.
-
Charging the Reactor: To the reactor, add this compound (1.0 eq), 1,4-Butanediol (1.2 eq), and antimony(III) oxide catalyst (approx. 0.05% by weight of the acid).
-
Esterification Stage:
-
Begin purging the system with a slow stream of nitrogen gas to create an inert atmosphere.
-
Start mechanical stirring (100-150 RPM).
-
Gradually heat the mixture to 180-200°C.
-
Causality: This stage facilitates the initial esterification reaction, producing water as a byproduct. The nitrogen stream helps to carry the water vapor out of the reactor, shifting the equilibrium towards the product side, as per Le Châtelier's principle.
-
Maintain these conditions for 4-6 hours, or until the theoretical amount of water has been collected in the receiving flask.
-
-
Polycondensation Stage:
-
Increase the temperature to 220-240°C.
-
Gradually apply a high vacuum (pressure <1 Torr) to the system.
-
Causality: The high temperature and vacuum are crucial for removing the remaining water and excess diol, which increases the molecular weight of the polymer. A noticeable increase in the viscosity of the molten mixture indicates successful polymerization.
-
Continue the reaction for 3-5 hours under these conditions. The reaction is complete when the stirrer struggles to rotate due to the high viscosity of the polymer melt.
-
-
Polymer Recovery and Purification:
-
Release the vacuum with nitrogen gas and carefully extrude the hot, viscous polymer from the reactor onto a clean, cool surface.
-
Allow the polymer to cool completely to room temperature. The resulting solid should be hard and brittle.
-
For purification, dissolve the crude polymer in a minimal amount of chloroform. Slowly pour this solution into a large volume of cold methanol with vigorous stirring to precipitate the purified polymer.
-
Causality: This precipitation step removes unreacted monomers and low-molecular-weight oligomers, which are soluble in methanol.
-
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 60°C for 24 hours to remove all residual solvents.
-
Validation: The final product should be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the ester carbonyl peak (~1720 cm⁻¹), Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg).
Part 2: Synthesis of a Novel Aromatic Polyamide via Acyl Chloride Intermediate
Rationale: Aromatic polyamides are renowned for their exceptional thermal stability and mechanical strength due to strong intermolecular hydrogen bonding between amide linkages. Direct amidation between a carboxylic acid and an amine requires very high temperatures. A more efficient and common laboratory-scale method involves a two-step process: first, converting the carboxylic acid to a more reactive acyl chloride, and then reacting the acyl chloride with a diamine at lower temperatures in an interfacial or solution polymerization. This approach avoids thermal degradation and often leads to higher molecular weight polymers.
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for two-step polyamide synthesis via an acyl chloride intermediate.
Detailed Protocol: Polyamide Synthesis
Materials:
-
This compound (≥97% purity)
-
Thionyl chloride (SOCl₂, ≥99% purity)
-
Hexamethylenediamine (≥99% purity)
-
Pyridine (anhydrous, as HCl scavenger)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous solvent)
-
Toluene (anhydrous solvent)
-
Dimethylformamide (DMF, catalyst)
-
Methanol (MeOH) and Deionized Water
Procedure:
Step A: Synthesis of 2-Methoxy-4,5-dimethylbenzoyl chloride
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), suspend this compound (1.0 eq) in anhydrous toluene.
-
Reaction: Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.
-
Reflux: After the addition is complete, heat the mixture to reflux (approx. 80°C) for 4 hours. The solid should dissolve as it converts to the acyl chloride.
-
Isolation: Cool the reaction to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-Methoxy-4,5-dimethylbenzoyl chloride (a solid or oil) should be used immediately in the next step without further purification.
-
Causality: Acyl chlorides are highly reactive and moisture-sensitive. Immediate use prevents hydrolysis back to the carboxylic acid.
-
Step B: Solution Polycondensation
-
Solution A (Diamine): In a separate flask under a nitrogen atmosphere, dissolve hexamethylenediamine (1.0 eq relative to the starting acid) and pyridine (2.2 eq) in anhydrous NMP. Cool this solution to 0°C in an ice bath.
-
Causality: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the amine and stopping the polymerization.
-
-
Solution B (Acyl Chloride): Dissolve the crude acyl chloride from Step A in a minimal amount of anhydrous NMP.
-
Polymerization: With vigorous mechanical stirring, add Solution B dropwise to the cooled Solution A over 30-60 minutes. A precipitate or a viscous solution should form.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12 hours to ensure high molecular weight is achieved.
-
Precipitation and Washing: Pour the viscous reaction mixture into a large beaker containing a 1:1 mixture of water and methanol. This will precipitate the polyamide.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash it extensively with water to remove pyridine hydrochloride and then with methanol to remove residual NMP and unreacted monomers.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.
-
Validation: Characterize the final product using FTIR (amide C=O stretch at ~1650 cm⁻¹, N-H stretch at ~3300 cm⁻¹), ¹H NMR, GPC, and DSC/TGA to confirm its structure and thermal properties.
Summary of Proposed Polymerization Data
The following table summarizes the key parameters for the proposed syntheses and the expected properties of the resulting polymers, based on analogous systems reported in the literature.
| Parameter | Proposed Polyester | Proposed Polyamide | Justification / Expected Outcome |
| Monomer 1 | This compound | 2-Methoxy-4,5-dimethylbenzoyl chloride | Acid for polyester; more reactive acyl chloride for polyamide. |
| Monomer 2 | 1,4-Butanediol | Hexamethylenediamine | Flexible aliphatic co-monomers. |
| Polymerization Type | Melt Polycondensation | Solution Polycondensation | Standard methods for these polymer classes. |
| Catalyst/Reagent | Sb₂O₃ | Pyridine (HCl Scavenger) | Sb₂O₃ is a common transesterification catalyst; Pyridine is essential for neutralizing HCl byproduct. |
| Temperature | 180 - 240 °C | 0 °C to Room Temp. | High temp needed for melt polycondensation; lower temp possible with reactive acyl chloride. |
| Predicted Tg | High (>80 °C) | Very High (>150 °C) | Aromatic ring imparts rigidity; strong H-bonding in polyamide further increases Tg. |
| Predicted Solubility | Soluble in CHCl₃, THF | Soluble in polar aprotic solvents (NMP, DMAc) | Methyl groups may enhance solubility compared to unsubstituted analogs. |
| Validation Methods | FTIR, GPC, DSC | FTIR, NMR, GPC, TGA | Standard techniques for polymer characterization. |
References
Application Note & Protocol: Strategic Functionalization of the Carboxylic Acid Moiety of 2-Methoxy-4,5-dimethylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Potential of a Substituted Benzoic Acid
2-Methoxy-4,5-dimethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an ortho-methoxy group and two vicinal methyl groups, imparts specific electronic and steric properties to its derivatives. Functionalization of the carboxylic acid group is a critical step in elaborating this scaffold into more complex molecules, such as pharmacologically active amides and esters.
However, the very features that make this molecule an interesting scaffold also present significant synthetic challenges. The steric bulk surrounding the carboxylic acid group can impede traditional coupling reactions, necessitating carefully optimized protocols and the selection of highly efficient reagents. This guide provides a detailed exploration of the underlying chemical principles and offers robust, field-tested protocols for the successful amidation and esterification of this sterically hindered substrate.
Core Challenge: Overcoming Steric Hindrance and Electronic Effects
The primary obstacle in functionalizing this compound is the steric congestion around the carboxyl group. The ortho-methoxy substituent, in particular, creates a crowded environment that can significantly slow down the rate of nucleophilic attack on an activated carboxyl intermediate. Furthermore, the electron-donating nature of the methoxy and dimethyl groups increases electron density on the aromatic ring, which can slightly reduce the electrophilicity of the carbonyl carbon, making it inherently less reactive.
Direct condensation with an amine or alcohol is generally impractical as the basic amine will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt, while alcohol condensation requires harsh, high-temperature conditions.[1][2] Therefore, successful functionalization hinges on a crucial preliminary step: carboxylic acid activation .
The Principle of Activation: Converting a Poor Leaving Group into a Good One
The central strategy for amide and ester synthesis is to convert the carboxylic acid's hydroxyl group (–OH), a poor leaving group, into a more reactive species that can be readily displaced by a nucleophile (an amine or alcohol).[3][4] This is typically achieved by reacting the carboxylic acid with a "coupling reagent" or "activating agent."
Caption: General workflow for carboxylic acid functionalization.
Protocol I: Amide Bond Formation
Amide bonds are a cornerstone of pharmaceuticals. Given the hindered nature of this compound, selecting a potent coupling strategy is paramount.
Method A: Carbodiimide-Mediated Coupling (EDC/HOBt)
This is one of the most common and reliable methods for amide bond formation, balancing high efficiency with mild reaction conditions. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), traps this unstable intermediate to form an active ester, which is less prone to side reactions and reacts efficiently with the amine.[1]
Caption: Simplified mechanism for EDC/HOBt mediated amidation.
Experimental Protocol:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolution: Dissolve the acid in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), approx. 0.1-0.5 M).
-
Additive Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.1 equiv) to the solution and stir until dissolved.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv) to liberate the free amine.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the initial exothermic reaction and minimize side reactions.
-
Activation: Add EDC hydrochloride (1.2 equiv) portion-wise over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Workup:
-
Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).
-
Wash sequentially with 1 M HCl (to remove excess base and EDC byproduct), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel.
Method B: Acyl Chloride Formation
For particularly challenging couplings, converting the carboxylic acid to a highly reactive acyl chloride can be effective. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used.[3][5] This method is robust but involves harsher reagents and the release of corrosive gas (HCl, SO₂), requiring proper ventilation.
Experimental Protocol:
-
Preparation: To a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing NaOH solution), add this compound (1.0 equiv).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2-3 equiv) either neat or in a solvent like Toluene. Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation of Acyl Chloride: Remove the excess SOCl₂ by distillation or rotary evaporation (ensure the vacuum pump is protected from the corrosive vapors). The crude acyl chloride is often used directly in the next step.
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM) and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 equiv) and a base like triethylamine or pyridine (1.5 equiv) in the same solvent.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
-
Workup and Purification: Follow steps 9 and 10 from the carbodiimide protocol.
Data Presentation: Comparison of Common Amide Coupling Reagents
The choice of coupling reagent can significantly impact yield and purity, especially for hindered substrates.
| Coupling Reagent | Class | Key Characteristics | Suitability for Hindered Substrates |
| EDC/HOBt | Carbodiimide | Economical, common, water-soluble byproduct (EDU) is easily removed.[1] | Good, but may require longer reaction times or mild heating. |
| DCC | Carbodiimide | Inexpensive, potent. Byproduct (DCU) is a precipitate, which can be both an advantage (easy removal by filtration) and a disadvantage (can trap product).[6] | Good, but byproduct filtration can be challenging on a large scale. |
| HATU/HCTU | Uronium/Aminium Salt | Highly efficient, fast reaction times, low rates of side reactions.[6][7] | Excellent. Often the reagent of choice for difficult couplings. |
| PyBOP | Phosphonium Salt | Effective and stable reagent. Can be less potent than HATU for extremely hindered cases.[7] | Very Good. A reliable alternative to uronium salts. |
| SOCl₂ | Acyl Halide Former | Creates a highly reactive intermediate. Conditions can be harsh.[3][5] | Excellent, but may not be compatible with sensitive functional groups elsewhere in the molecule. |
Protocol II: Ester Formation (Esterification)
Esterification of this compound also requires activation to proceed under mild conditions.
Method: Steglich Esterification (DCC/DMAP)
The Steglich esterification is a modification of the carbodiimide coupling method, specifically for forming esters from alcohols. It uses a carbodiimide like Dicyclohexylcarbodiimide (DCC) for activation and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) as a highly effective acylation catalyst.[8] This method is particularly well-suited for secondary, tertiary, and other sterically hindered alcohols.
Caption: Experimental workflow for Steglich esterification.
Experimental Protocol:
-
Preparation: In a dry round-bottom flask, combine this compound (1.0 equiv), the desired alcohol (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv).
-
Dissolution: Dissolve the components in an anhydrous aprotic solvent (DCM is common).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Activation: In a separate container, dissolve DCC (1.1 equiv) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ester by flash column chromatography.
Troubleshooting and Key Considerations
-
Low Yield: If reactions are sluggish or yield is low, consider switching to a more potent coupling reagent like HATU for amidation.[7] For esterifications, ensure the alcohol is of high purity and the system is anhydrous.
-
Anhydrous Conditions: Carbodiimides and acyl chlorides are sensitive to water. Ensure all glassware is oven- or flame-dried and use anhydrous solvents to prevent hydrolysis of the activated intermediate.[3]
-
Alternative Activation: For extremely challenging cases, in-situ formation of an acyl fluoride using reagents like cyanuric fluoride or BTFFH can be a powerful strategy, as the small size of the fluoride atom minimizes steric clash during the activation step.[9]
-
Temperature Control: Starting reactions at 0 °C is crucial, especially with highly reactive reagents, to control the rate and prevent the formation of unwanted byproducts.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. esports.bluefield.edu - Carboxylic Acid Functional Group Reactions [esports.bluefield.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blogs.rsc.org [blogs.rsc.org]
The Versatile Role of 2-Methoxy-4,5-dimethylbenzoic Acid in Advanced Materials Synthesis: Application Notes and Protocols
Introduction: Unlocking Potential in Functional Materials
In the dynamic landscape of materials science, the quest for novel molecular building blocks that impart specific functionalities to polymers, metal-organic frameworks (MOFs), and liquid crystals is incessant. 2-Methoxy-4,5-dimethylbenzoic acid, a structurally distinct aromatic carboxylic acid, emerges as a compelling candidate for creating bespoke materials. Its unique arrangement of a carboxylic acid for anchoring or linking, a methoxy group for electronic modulation and hydrogen bonding, and two methyl groups for steric influence and solubility control, provides a rich playground for chemists and materials scientists.
This technical guide moves beyond a mere listing of properties to provide in-depth application notes and detailed experimental protocols. It is designed for researchers and professionals in materials science and drug development, offering insights into the causality behind experimental choices and providing a framework for innovation. While direct literature on the extensive applications of this specific molecule is emerging, this guide synthesizes established principles from closely related methoxybenzoic acid derivatives to project its potential and provide actionable starting points for research and development.
Physicochemical Properties and Design Rationale
Before delving into applications, understanding the inherent properties of this compound is crucial for predicting its behavior in material synthesis.
| Property | Value | Significance in Materials Science |
| Molecular Formula | C₁₀H₁₂O₃ | Provides the basic building block composition. |
| Molecular Weight | 180.20 g/mol [1] | Influences stoichiometry in synthesis reactions. |
| Melting Point | 147°C (from ethanol)[1] | Indicates thermal stability for melt processing of polymers. |
| Structure | Carboxylic acid, methoxy group, and two methyl groups on a benzene ring[1] | The carboxylic acid acts as a primary reactive site for forming linkages (e.g., in MOFs and polymers). The methoxy and methyl groups modulate electronic properties, solubility, and intermolecular interactions. |
The strategic placement of the methoxy and dimethyl groups suggests several key roles in material design:
-
As a Linker in Metal-Organic Frameworks (MOFs): The carboxylate group can coordinate with metal ions to form the nodes of a MOF structure. The methoxy and methyl groups can tune the pore environment and hydrophobicity of the resulting framework.
-
As a Modulator in MOF Synthesis: In the synthesis of complex MOFs, this compound can act as a modulator, competing with the primary linker to control crystal growth, size, and defect density. This is a common strategy to enhance the crystallinity and porosity of MOFs[2][3].
-
In Functional Polymers: Incorporated into a polymer backbone, this molecule can enhance thermal stability and chemical resistance, a known characteristic of similar aromatic acids like 2-Methyl-4-methoxybenzoic acid in specialty polymers[4].
-
In Liquid Crystal Formulations: The rigid aromatic core and the potential for hydrogen bonding through the carboxylic acid group are hallmarks of molecules used in thermotropic liquid crystals. Similar to 4-methoxybenzoic acid, it can form dimers that exhibit liquid crystalline phases[5].
Application I: this compound as a Modulator in the Synthesis of Zirconium-Based MOFs
Rationale: The synthesis of highly crystalline and stable zirconium-based MOFs, such as the UiO-66 series, often benefits from the use of monocarboxylic acid modulators. These modulators compete with the dicarboxylic acid linkers, slowing down the nucleation and growth processes, which leads to larger, more perfect crystals with fewer defects[3]. The structure of this compound, with a pKa similar to that of the terephthalic acid linkers used in many Zr-MOFs, makes it an excellent candidate for a modulator.
Experimental Protocol: Modulated Synthesis of UiO-66
This protocol is adapted from established methods for the modulated synthesis of Zr-MOFs[3].
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
This compound (modulator)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Methanol
-
Chloroform
Procedure:
-
Solution Preparation: In a 100 mL screw-capped vial, dissolve ZrCl₄ (1.0 mmol) and terephthalic acid (1.0 mmol) in 60 mL of DMF.
-
Modulator Addition: To this solution, add a specific molar equivalent of this compound. A typical starting range is 10-50 molar equivalents with respect to ZrCl₄.
-
Acidification: Add a specific volume of concentrated HCl to the mixture. This aids in the dissolution of the precursors and influences the crystallization process.
-
Solvothermal Synthesis: Tightly cap the vial and place it in a preheated oven at 120°C for 24 hours.
-
Cooling and Washing: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white crystalline powder should have formed. Decant the DMF and wash the product by soaking it in fresh DMF at 100°C for 24 hours.
-
Solvent Exchange: To remove residual DMF from the pores of the MOF, decant the DMF and add chloroform. Allow the product to soak for 3 days, replacing the chloroform each day.
-
Activation: Decant the chloroform and dry the product under vacuum at 150°C for 12 hours to fully activate the MOF.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the UiO-66 structure.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the synthesized MOF.
-
Nitrogen Adsorption-Desorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.
Logical Flow of Modulated MOF Synthesis
Caption: Workflow for the modulated synthesis of UiO-66 MOF.
Application II: Synthesis of Functional Polyesters with Enhanced Thermal Stability
Rationale: The incorporation of rigid aromatic structures into polyester backbones is a well-established method for increasing their glass transition temperature (Tg) and overall thermal stability. Biobased polyesters derived from monomers like 2-methoxyhydroquinone have shown promise in this area[6]. This compound, when converted to a diol derivative, can serve as a rigid monomer in polyester synthesis. The methoxy and methyl groups can further enhance solubility and processability.
Protocol: Two-Step Synthesis of a Polyester Incorporating a this compound Derivative
Step 1: Synthesis of a Diol Monomer from this compound
This is a hypothetical two-step reduction of the carboxylic acid to a primary alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or a milder reducing agent like borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equiv.) in anhydrous THF.
-
Reduction: Slowly add a solution of LiAlH₄ (1.5 equiv.) in anhydrous THF to the suspension at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Quenching: Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water.
-
Workup: Filter the resulting solids and wash them with diethyl ether. Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-methoxy-4,5-dimethylphenyl)methanol.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Melt Polycondensation to Form the Polyester
Materials:
-
(2-methoxy-4,5-dimethylphenyl)methanol (diol monomer from Step 1)
-
A dicarboxylic acid (e.g., adipic acid or terephthalic acid)
-
A catalyst (e.g., antimony(III) oxide or titanium(IV) isopropoxide)
Procedure:
-
Charging the Reactor: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge the diol monomer, the dicarboxylic acid, and the catalyst.
-
Esterification: Heat the mixture to 180-220°C under a slow stream of nitrogen to facilitate the removal of water formed during the esterification reaction. Continue for 2-4 hours.
-
Polycondensation: Gradually reduce the pressure to below 1 torr while increasing the temperature to 250-280°C. Continue the reaction for another 3-5 hours to increase the molecular weight of the polymer.
-
Recovery: Extrude the molten polymer from the reactor and allow it to cool. The resulting polyester can be pelletized for further processing and characterization.
Polymer Synthesis Pathway
Caption: Pathway for the synthesis of a functional polyester.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block in materials science. The protocols and application notes provided herein, derived from established principles for analogous compounds, offer a solid foundation for initiating research into its use in MOFs, polymers, and potentially liquid crystals. The unique substitution pattern of this molecule is expected to yield materials with tailored properties, opening new avenues for the development of advanced functional materials. Future work should focus on the systematic investigation of its impact on material properties, the development of more direct and efficient synthesis routes, and the exploration of its potential in other areas such as surface modification and drug delivery systems.
References
- 1. This compound|CAS 91061-36-8 [benchchem.com]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-2-methylbenzoic acid | 6245-57-4 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cjps.org [cjps.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-4,5-dimethylbenzoic Acid
Welcome to the technical support center for the synthesis of 2-Methoxy-4,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible protocol.
Strategic Overview of the Synthesis
The target molecule, this compound, is a substituted benzoic acid. A highly effective and common strategy for introducing a carboxylic acid group onto an aromatic ring is through the carboxylation of a Grignard reagent. This approach offers high yields and regioselectivity when conditions are carefully controlled.
Our primary synthetic route involves a three-stage process:
-
Halogenation: Regioselective bromination of the starting material, 2,3-dimethylanisole, to introduce a bromine atom at the desired position for Grignard formation.
-
Grignard Reagent Formation: Conversion of the aryl bromide into an organomagnesium halide (Grignard reagent). This is the most critical and moisture-sensitive step.
-
Carboxylation & Workup: Reaction of the Grignard reagent with carbon dioxide (as dry ice), followed by acidic workup to yield the final carboxylic acid.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1-methoxy-2,3-dimethylbenzene (Precursor)
Rationale: The methoxy group in 2,3-dimethylanisole is an ortho-para directing group.[1] Steric hindrance from the adjacent methyl group will favor substitution at the para position (position 4), allowing for regioselective bromination using N-Bromosuccinimide (NBS), a mild and selective brominating agent.
Materials:
-
2,3-Dimethylanisole (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Benzoyl peroxide (initiator, optional)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Dissolve 2,3-dimethylanisole in CCl₄.
-
Add NBS to the solution.
-
Heat the mixture to reflux (approx. 77°C for CCl₄) for 2-4 hours. The reaction can be initiated with a small amount of benzoyl peroxide if needed.
-
Monitor the reaction by TLC (Thin Layer Chromatography). The reaction is complete when the starting material is consumed.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography to obtain pure 4-Bromo-1-methoxy-2,3-dimethylbenzene.
Protocol 2: Synthesis of this compound via Grignard Reaction
Rationale: This protocol relies on the nucleophilic character of the Grignard reagent to attack the electrophilic carbon of CO₂.[2] The most critical aspect is the complete exclusion of water and atmospheric moisture, as the Grignard reagent is a strong base and will be quenched by any protic source.[3][4]
Materials:
-
4-Bromo-1-methoxy-2,3-dimethylbenzene (1.0 eq.)
-
Magnesium turnings (1.2 eq.)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Preparation: Flame-dry all glassware (round-bottom flask, condenser, dropping funnel) under a vacuum and assemble while hot. Allow to cool under a stream of dry nitrogen or argon.
-
Grignard Formation:
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 4-Bromo-1-methoxy-2,3-dimethylbenzene in anhydrous ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Crush a significant excess of dry ice in a separate, dry beaker and cover it with anhydrous ether.
-
Slowly pour the prepared Grignard solution onto the crushed dry ice with vigorous stirring. Caution: This is an exothermic reaction and will cause CO₂ sublimation.
-
Continue stirring until the mixture reaches room temperature.
-
-
Workup and Purification:
-
Slowly add 1 M HCl to the mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel. The product will be in the organic layer.
-
Extract the aqueous layer with additional ether.
-
Combine the organic layers and extract the product into the aqueous phase using a 5% sodium hydroxide (NaOH) solution. This converts the carboxylic acid to its water-soluble sodium salt, separating it from non-acidic byproducts.
-
Wash the basic aqueous layer with ether to remove any remaining organic impurities.
-
Re-acidify the aqueous layer with concentrated HCl until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My Grignard reaction won't start (no bubbling, iodine color persists). What's wrong?
-
A1: Cause & Solution: This is almost always due to the presence of moisture or an oxide layer on the magnesium.
-
Moisture: Ensure all glassware was rigorously flame-dried and reagents (ether/THF, aryl bromide) are anhydrous. Even atmospheric moisture can inhibit the reaction.
-
Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide. To activate it, gently crush the turnings with a glass rod (under inert gas) to expose a fresh surface. A small amount of pre-formed Grignard reagent from a previous batch can also be used as an initiator.
-
Q2: I have a low yield of the Grignard reagent, and a significant amount of a high-boiling point side product is formed.
-
A2: Cause & Solution: This side product is likely a biphenyl, formed via a Wurtz-type coupling reaction between the Grignard reagent and unreacted aryl bromide. This is favored by higher temperatures and concentrations.
-
Mitigation: Ensure the addition of the aryl bromide is slow and dropwise to maintain a low concentration of it in the reaction flask. Maintain a gentle, not vigorous, reflux. Diluting the reaction mixture with more anhydrous solvent can also help.
-
Q3: The yield of my carboxylic acid is low, but the Grignard formation seemed successful. Where did my product go?
-
A3: Cause & Solution: There are two likely culprits here:
-
Inefficient Carboxylation: The Grignard reagent may have been quenched by atmospheric CO₂ and moisture before reacting with the dry ice. Ensure the Grignard solution is transferred quickly to the dry ice mixture. Using a large excess of dry ice is crucial.
-
Workup Losses: The product can be lost during the acid-base extraction if the pH is not carefully controlled. When extracting with NaOH, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the carboxylic acid fully. When re-acidifying, ensure the pH is low enough (pH < 4) to fully protonate the carboxylate and cause precipitation.
-
Q4: After acidification, my product oiled out instead of precipitating as a solid. How do I isolate it?
-
A4: Cause & Solution: This can happen if the product has a low melting point or if impurities are present that are acting as a eutectic mixture.
-
Solution: If the product has oiled out, cool the mixture in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization. If it remains an oil, extract the acidified mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: Are there alternative, safer solvents for the bromination step instead of carbon tetrachloride?
-
A1: Yes, acetonitrile (CH₃CN) is a common and effective alternative solvent for NBS brominations and is less toxic than CCl₄. Dichloromethane (CH₂Cl₂) can also be used.
Q2: What is the best way to confirm the formation of the Grignard reagent before proceeding to carboxylation?
-
A2: While in-situ analysis is difficult, a simple qualitative test can be performed. Take a small aliquot of the reaction mixture (under inert atmosphere) and quench it with an acid. Then, analyze this sample by TLC or GC-MS. The disappearance of the starting aryl bromide and the appearance of the corresponding protonated product (2,3-dimethylanisole) indicates successful Grignard formation.
Q3: Can I use gaseous CO₂ instead of dry ice?
-
A3: Yes, you can bubble dry CO₂ gas through the Grignard solution. However, this requires careful control of the gas flow rate and efficient stirring to ensure good gas-liquid mixing. For laboratory scale, using crushed dry ice is often more convenient and ensures CO₂ is in excess.
Q4: What are the primary safety precautions for this synthesis?
-
A4:
-
Anhydrous Ether/THF: These solvents are extremely flammable and can form explosive peroxides. Always use in a well-ventilated fume hood, away from ignition sources, and use freshly opened or tested-for-peroxides solvent.
-
Grignard Reagents: They are pyrophoric and react violently with water.[4] All operations must be conducted under a dry, inert atmosphere.
-
Quenching: The quenching of the reaction with acid is highly exothermic. Perform this step slowly and with adequate cooling (ice bath).
-
Data Summary
| Stage | Key Reagents | Critical Parameters | Typical Yield |
| Bromination | 2,3-Dimethylanisole, NBS | Anhydrous conditions, Reflux temp. | 85-95% |
| Grignard Formation | Aryl Bromide, Mg | Strict anhydrous/inert atmosphere | >90% (in solution) |
| Carboxylation | Grignard Reagent, CO₂ | Large excess of CO₂, Low temp. | 70-85% (isolated) |
References
Common side reactions in the synthesis of 2-Methoxy-4,5-dimethylbenzoic acid
Document ID: TSC-CHEM-2026-01-02A Version: 1.0 Last Updated: January 2, 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-Methoxy-4,5-dimethylbenzoic acid. This molecule is a key intermediate in various research and development applications. Its synthesis, while conceptually straightforward, is often accompanied by specific side reactions that can impact yield, purity, and downstream applications.
This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format. It is designed for researchers, chemists, and drug development professionals to help diagnose and resolve common issues encountered during the synthesis. We will explore the causality behind these challenges and provide validated protocols to ensure reproducible success.
Section 1: Primary Synthetic Route Overview: Directed Ortho-Metalation (DoM)
The most prevalent and efficient laboratory-scale synthesis of this compound involves the Directed ortho-Metalation (DoM) of 1,2-dimethyl-4,5-dimethoxybenzene, followed by carboxylation. The methoxy group at C1 acts as a powerful Directed Metalation Group (DMG), guiding a strong organolithium base to deprotonate the adjacent C2 position with high regioselectivity.
Experimental Workflow: Directed Ortho-Metalation
Caption: Standard workflow for the synthesis via Directed ortho-Metalation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered during the synthesis.
FAQ 1: Low or No Yield of the Desired Product
Question: "I performed the reaction, but after workup, I recovered mostly my starting material, 1,2-dimethyl-4,5-dimethoxybenzene. What went wrong?"
Answer: This is the most common failure mode and almost always points to an issue with the lithiation step (Step 2). The organolithium reagent was likely consumed before it could deprotonate your starting material.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Action |
| Wet Glassware or Solvents | Organolithium reagents like n-BuLi are extremely strong bases and will react instantly and preferentially with protic sources, such as water, before reacting with the much less acidic aromatic C-H bond. | Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still or from a solvent purification system). |
| Poor Quality Organolithium Reagent | n-BuLi and s-BuLi degrade over time, especially with improper storage or frequent opening of the bottle. The actual molarity will be lower than stated on the label. | Titrate your organolithium reagent before use (e.g., using diphenylacetic acid) to determine its exact molarity. Always use a fresh bottle if in doubt. |
| Reaction Temperature Too High | While lithiation is rapid, adding the BuLi too quickly or at a temperature above -70 °C can lead to side reactions with the THF solvent, consuming the reagent. | Maintain a strict temperature of -78 °C during the addition of BuLi. Add the reagent slowly and dropwise to the wall of the flask, allowing it to run down into the solution to dissipate heat. |
| Insufficient Reagent | An insufficient molar equivalent of the organolithium reagent was used, either due to miscalculation or using a partially degraded reagent. | Use 1.1 to 1.3 equivalents of freshly titrated BuLi to ensure complete deprotonation of the starting material. |
FAQ 2: Presence of an Isomeric Benzoic Acid Impurity
Question: "My 1H NMR spectrum shows two distinct sets of aromatic and methoxy peaks, suggesting I have an isomer of my desired product. How is this possible?"
Answer: You have likely formed a regioisomeric byproduct. While the methoxy group is a strong directing group, side reactions can lead to metalation at other positions, particularly the benzylic methyl groups.
Mechanistic Insight: The kinetic acidity of benzylic protons is comparable to aromatic protons, and their deprotonation can be favored under certain conditions. Using a different base can sometimes exploit this. For instance, lithium amide bases are often used to promote benzylic lithiation over aromatic ring lithiation[1]. While you are using an alkyllithium, factors like additives or temperature can shift this equilibrium.
Caption: Competing pathways of ortho vs. benzylic metalation.
Troubleshooting Actions:
-
Base Selection: Stick with n-BuLi or s-BuLi. Avoid lithium amides like LDA unless benzylic functionalization is the goal.
-
Temperature Control: Benzylic metalation can become more competitive at higher temperatures. Strict adherence to -78 °C is critical.
-
Purification: The desired benzoic acid is typically more crystalline. Careful recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can often separate the isomers.
FAQ 3: O-Demethylation of the Product
Question: "My mass spectrometry results show a peak at M-14, and my NMR shows a broad peak indicative of a phenol. Is it possible I'm cleaving a methoxy group?"
Answer: Yes, O-demethylation is a known side reaction for methoxy-substituted benzoic acids, especially under harsh workup conditions or with certain reagents.
Causes and Prevention:
-
Acidic Workup: Prolonged exposure to strong mineral acids (like concentrated HCl) during the acidification step (Step 4), especially with heating, can cause hydrolysis of the methyl ether. The ortho relationship between the methoxy and carboxylic acid groups can sometimes accelerate this process through intramolecular protonation[2].
-
Solution: Perform the acidification step in an ice bath and use a moderate concentration of acid (e.g., 1-3M HCl). Do not heat the acidic mixture. Once the product precipitates, filter it promptly.
-
-
Lewis Acid Contaminants: If any Lewis acidic reagents are used or formed, they can catalyze demethylation[3].
-
Solution: Ensure all reagents are pure and the reaction is performed under inert conditions to prevent the formation of oxidative species that could lead to decomposition.
-
-
High Temperatures: Demethylation reactions are often promoted by heat[4][5].
-
Solution: Avoid any unnecessary heating steps, particularly when the compound is in an acidic or basic solution.
-
FAQ 4: Incomplete Carboxylation or Ketone Byproduct Formation
Question: "My crude product contains the desired acid, but also a significant amount of a symmetrical ketone, according to my mass spec and 13C NMR. What causes this?"
Answer: This indicates a secondary reaction of the initially formed carboxylate with another molecule of the lithiated intermediate.
Mechanistic Explanation: The primary reaction is the attack of the lithiated arene on CO2 to form a lithium carboxylate. However, if the concentration of the lithiated species is high and the electrophile (CO2) is limiting, the lithiated arene can act as a nucleophile and attack the carbonyl of the newly formed lithium carboxylate. This leads to a dianion intermediate which, upon workup, yields a ketone[6].
Troubleshooting Actions:
-
Ensure Excess CO2: The most effective solution is to quench the reaction with a large excess of crushed dry ice. This ensures that the lithiated species reacts with CO2 before it can react with the carboxylate product. Do not bubble CO2 gas through the solution, as this is often inefficient. Add the reaction mixture to the dry ice, not the other way around.
-
Maintain Low Temperature: Keep the reaction cold during the initial phase of the quench to moderate the reactivity of the lithiated intermediate.
-
Inverse Addition: For large-scale reactions, slowly transfer the lithiated solution via cannula into a separate flask containing a vigorously stirred slurry of crushed dry ice in THF. This maintains an excess of the electrophile throughout the addition.
Section 3: Recommended Purification Protocol
Impurities such as unreacted starting material, isomeric acids, and ketone byproducts often co-precipitate with the desired product. A robust purification strategy is essential.
Protocol: Acid-Base Extraction and Recrystallization
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na2CO3). The acidic benzoic acid product will move into the aqueous layer as its sodium salt, while neutral impurities (starting material, ketone byproduct) will remain in the organic layer.
-
Separation: Separate the aqueous layer. It is good practice to wash the organic layer once more with the basic solution to ensure complete extraction of the acid.
-
Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 3-6 M hydrochloric acid (HCl) while stirring until the pH is ~2. The pure this compound will precipitate as a solid.
-
Isolation: Filter the solid using a Büchner funnel, wash thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of cold hexanes to help drying.
-
Recrystallization (If Necessary): If isomeric impurities are still present, recrystallize the solid from a suitable solvent system (e.g., ethanol/water). Dissolve the product in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Re-heat until clear and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]
- 3. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 4. CN103387494A - Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 5. [PDF] Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. | Semantic Scholar [semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude 2-Methoxy-4,5-dimethylbenzoic Acid
Welcome to the technical support center for the purification of 2-Methoxy-4,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound in high purity. Here, you will find field-proven insights, detailed protocols, and troubleshooting advice to optimize your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include unreacted starting materials (e.g., 1,2-dimethyl-4,5-dimethoxybenzene or related precursors), reagents from the carboxylation step, and side-products from incomplete reactions or over-oxidation. If an oxidation route from an alkylbenzene was used, you might find residual aldehydes or benzyl alcohols.[1] A thorough understanding of your specific synthesis is crucial for identifying potential impurities.[2]
Q2: What is the best starting point for purifying this compound?
A2: Given the carboxylic acid functional group, a chemically active extraction, commonly known as an acid-base extraction , is an excellent and highly effective initial purification step.[3] This method leverages the acidic nature of your target compound to separate it from neutral or basic impurities.[4][5] Following this, recrystallization is typically employed to achieve high crystalline purity.
Q3: What are the key solubility properties of this compound?
A3: As a substituted benzoic acid, it is expected to have low solubility in water but good solubility in many organic solvents like ethanol, acetone, and ethyl acetate.[6] Its solubility in aqueous solutions is highly pH-dependent; it becomes significantly more soluble in basic solutions (pH > pKa) due to the formation of its water-soluble carboxylate salt.[4][5] This property is the cornerstone of the acid-base extraction technique.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process in a question-and-answer format.
Logical Flow for Troubleshooting Purification Issues
Caption: Troubleshooting Decision Tree.
Q4: I performed an acid-base extraction, but my final recovery is very low. What went wrong?
A4: Low recovery in an acid-base extraction is almost always due to incomplete protonation or deprotonation.
-
Incomplete Basification: When extracting the acid into the aqueous layer with a base (e.g., NaOH, NaHCO₃), ensure the aqueous layer is sufficiently basic (pH > 9). This guarantees the conversion of the benzoic acid into its water-soluble salt form.[5][7]
-
Incomplete Acidification: This is the most common culprit. When precipitating the product from the aqueous layer, you must add enough strong acid (e.g., HCl) to bring the pH down to 2-3.[8] If the solution is not acidic enough, a significant portion of your product will remain dissolved as the carboxylate salt, leading to poor yields.[7] Always check the pH with litmus paper or a pH meter after acidification.
Q5: My product is not crystallizing from the cooling solution. What should I do?
A5: This issue can stem from a few factors:
-
Excess Solvent: You may have used too much solvent during the dissolution step, making the solution too dilute for crystals to form upon cooling.[9]
-
Lack of Nucleation Sites: Spontaneous crystallization sometimes needs encouragement.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches provide nucleation sites. Alternatively, if you have a pure crystal, add it as a "seed crystal."[9]
-
Reduce Solvent Volume: If induction fails, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool slowly again.
-
Cool Further: Ensure the solution has been cooled in an ice-water bath for an adequate amount of time (e.g., 20-30 minutes) to maximize precipitation.[10]
-
Q6: As my recrystallization solution cools, an oil is forming instead of solid crystals. How can I fix this?
A6: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of the impure mixture).[9]
-
Probable Cause: The concentration of the solute is too high, or the solution is cooling too rapidly. High levels of impurities can also depress the melting point, exacerbating the issue.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount (e.g., 5-10% more) of hot solvent to slightly decrease the saturation. Insulate the flask to ensure a slow, gradual cooling process. This gives the molecules time to orient themselves into a crystal lattice rather than crashing out as a liquid.[9]
Q7: My final product is off-white or yellowish. How can I improve the color?
A7: Colored impurities are common and are often polymeric or highly conjugated byproducts from the synthesis.
-
Solution: Use activated carbon (charcoal) for decolorization. After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated carbon (a spatula tip is usually sufficient). Keep the solution hot for a few minutes to allow the carbon to adsorb the colored impurities. Then, perform a hot filtration through fluted filter paper or a Celite pad to remove the carbon before allowing the clear filtrate to cool and crystallize.[11][12]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral and basic impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. benchchem.com [benchchem.com]
- 12. CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Derivatization of 2-Methoxy-4,5-dimethylbenzoic acid
Welcome to the technical support center for the derivatization of 2-Methoxy-4,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this versatile building block. The inherent steric hindrance and electronic properties of this molecule can present unique hurdles. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the success of your derivatization strategies.
Section 1: Troubleshooting Common Derivatization Issues
This section addresses the most frequently encountered problems during the derivatization of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield in Esterification Reactions
Q: I am attempting a Fischer esterification with methanol and sulfuric acid, but my yield of the methyl ester is consistently low, with a significant amount of unreacted starting material remaining. What are the likely causes and how can I improve the conversion?
A: Low yields in Fischer esterification of sterically hindered benzoic acids like this compound are common and can be attributed to several factors:
-
Steric Hindrance: The methoxy and dimethyl groups ortho and meta to the carboxylic acid create significant steric bulk, impeding the approach of the alcohol nucleophile to the carbonyl carbon.
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid, shifting the equilibrium towards the reactants.[1]
-
Insufficient Catalyst Activity: While sulfuric acid is a common catalyst, its effectiveness can be diminished if the reagents are not anhydrous.[1]
-
Inadequate Reaction Conditions: Insufficient heating or reaction time can prevent the reaction from reaching equilibrium.[1]
Troubleshooting & Optimization Strategies:
| Strategy | Rationale | Recommended Protocol |
| Removal of Water | To drive the equilibrium towards the product side, water must be removed as it is formed. | Use a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene. Alternatively, use a large excess of the alcohol to shift the equilibrium. |
| Alternative Esterification Methods | When Fischer esterification is inefficient, more reactive intermediates are needed. | 1. Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2][3][4][5] The acid chloride then readily reacts with the alcohol. 2. Use of Coupling Reagents: Employ coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[6] |
| Anhydrous Conditions | Water in the reaction mixture will inhibit the forward reaction.[1] | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
Issue 2: Difficulty in Forming Amide Derivatives
Q: I am struggling to synthesize an amide derivative from this compound and a primary amine using standard coupling reagents. The reaction is sluggish and gives a complex mixture of products. What is causing this and what are my options?
A: The challenges in forming amides with this substrate are similar to those in esterification, primarily stemming from steric hindrance. Standard peptide coupling reagents may not be sufficiently reactive to overcome the steric barrier.
Troubleshooting & Optimization Strategies:
-
Activation as an Acid Chloride: This is often the most reliable method for hindered systems. The high reactivity of the acid chloride intermediate drives the reaction with the amine to completion.[2][3][7][8]
-
Use of More Potent Coupling Reagents: For particularly challenging couplings, consider more advanced and powerful coupling reagents. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to be effective for sterically hindered substrates.[6]
-
Mixed Anhydride Method: Formation of a mixed anhydride can activate the carboxylic acid for nucleophilic attack by the amine. A convenient method involves using methanesulfonyl chloride in the presence of a tertiary amine base.[9]
Experimental Workflow: Amide Synthesis via Acid Chloride
Caption: Workflow for amide synthesis via an acid chloride intermediate.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for activating the carboxylic acid group of this compound for derivatization?
A1: For sterically hindered carboxylic acids like this one, conversion to the acid chloride is generally the most robust and effective activation method.[2][3] This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting acid chloride is highly electrophilic and reacts readily with a wide range of nucleophiles, including alcohols and amines, often providing higher yields than direct coupling methods.
Q2: Are there any specific safety precautions I should take when working with thionyl chloride?
A2: Yes, thionyl chloride is a corrosive and toxic reagent that reacts violently with water to release toxic gases (HCl and SO₂).[3] Always handle thionyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
Q3: Can I use this compound directly in analytical techniques like GC-MS or HPLC?
A3: Direct analysis is possible, but derivatization is often recommended for improved analytical performance.
-
For GC-MS: Carboxylic acids are polar and can exhibit poor peak shape and thermal instability.[10] Derivatization to a less polar and more volatile ester (e.g., methyl or silyl ester) is highly recommended for better chromatographic separation and mass spectral analysis.[10]
-
For HPLC: While the underivatized acid can be analyzed using reversed-phase HPLC with a suitable mobile phase (e.g., acidified water/acetonitrile mixture), derivatization can be used to enhance detection sensitivity.[11][12] For example, derivatizing with a fluorescent tag can significantly improve detection limits for fluorescence-based detectors.[13]
Q4: I am observing multiple spots on my TLC plate after an esterification reaction. What could be the side products?
A4: Besides unreacted starting material and the desired ester, potential side products in an esterification reaction can include:
-
Anhydride Formation: Two molecules of the carboxylic acid can condense to form an anhydride, especially if activating agents are used without a nucleophile present.
-
Products from Impurities: Impurities in your starting materials or solvents can lead to unexpected side reactions. For instance, if your alcohol contains water, it can hinder the reaction. If it contains other alcohols, you may form different ester byproducts.[14]
It is advisable to purify your product using column chromatography to isolate the desired ester.
Logical Relationship of Troubleshooting Derivatization
Caption: Troubleshooting logic for low derivatization yield.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Methoxy-4,5-dimethylbenzoate via the Acid Chloride
Step A: Formation of 2-Methoxy-4,5-dimethylbenzoyl chloride
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
In a fume hood, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.[5] A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[3]
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, add anhydrous toluene and evaporate under reduced pressure; repeat this step twice.[3] The resulting crude acid chloride is typically used in the next step without further purification.
Step B: Esterification with Methanol
-
Dissolve the crude 2-Methoxy-4,5-dimethylbenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous methanol (1.5 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in the same anhydrous solvent.
-
Add the methanol/base solution dropwise to the cooled acid chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Amide Synthesis using a Coupling Reagent (HATU)
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and the desired primary or secondary amine (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 8. Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Derivatization of carboxylic group for fluorescence - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Challenges with 2-Methoxy-4,5-dimethylbenzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Methoxy-4,5-dimethylbenzoic acid (CAS 91061-36-8). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile synthetic building block. We provide in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to ensure your experiments proceed efficiently and effectively.
Section 1: Understanding the Molecule: Why Solubility Can Be Challenging
This section addresses the fundamental physicochemical properties of this compound that govern its solubility behavior.
Q1: What are the key structural features of this compound that influence its solubility?
A: The solubility of this compound is a direct result of the interplay between its polar and non-polar functional groups.
-
Polar Features: The molecule contains a carboxylic acid (-COOH) group and a methoxy (-OCH3) group. The carboxylic acid is particularly significant as it can act as both a hydrogen bond donor and acceptor. These groups tend to interact favorably with polar solvents.
-
Non-Polar Features: The core structure is a benzene ring substituted with two methyl (-CH3) groups. This aromatic, hydrocarbon-rich portion of the molecule is hydrophobic (water-repelling) and prefers to interact with non-polar or moderately polar solvents.[1]
The challenge arises because the significant hydrophobic character of the dimethylated benzene ring can counteract the hydrophilic nature of the carboxylic acid and methoxy groups, leading to limited solubility in highly polar solvents like water or highly non-polar solvents like hexane. The principle of "like dissolves like" is paramount; solubility is maximized in solvents that can effectively solvate both the polar and non-polar regions of the molecule.[2][3]
Q2: What is the general solubility profile I should expect from this compound?
A: Based on its structure, this compound, a type of aromatic carboxylic acid, generally exhibits the following profile:
-
High Solubility: Good solubility is expected in moderately polar organic solvents such as alcohols (ethanol, methanol), ketones (acetone), and esters (ethyl acetate).[3]
-
Moderate Solubility: It may be soluble in ethers (THF, Diethyl ether) and chlorinated solvents (Dichloromethane, Chloroform).
-
Low Solubility: It has limited solubility in cold water and non-polar hydrocarbon solvents like hexane, cyclohexane, and toluene.[2][3] However, as with many benzoic acids, its solubility in water increases significantly with temperature.[4]
Section 2: Troubleshooting Guide: A Step-by-Step Approach
If you are facing difficulties dissolving this compound, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Q3: My compound won't dissolve at room temperature. What is the first thing I should try?
A: The most straightforward first step is the application of gentle heat. The solubility of most solid organic compounds, including benzoic acids, increases with temperature.[5][6] This is because the added thermal energy helps overcome the crystal lattice energy of the solid and increases the kinetic energy of both solute and solvent molecules, facilitating dissolution.
Causality: Increasing temperature provides the necessary energy to break the intermolecular forces holding the solid compound together, allowing solvent molecules to surround and solvate the individual molecules.
Precaution: Heat the mixture gently (e.g., in a 40-60°C water bath) and observe. Avoid excessive temperatures that could lead to solvent evaporation or potential degradation of the compound, especially if it is intended for a sensitive downstream application.
Q4: Heating isn't enough or is not an option for my reaction. What's next?
A: The next strategy is to use a co-solvent system. By mixing two or more miscible solvents, you can fine-tune the polarity of the solvent medium to better match the solute. For a compound like this compound, which has both polar and non-polar characteristics, a co-solvent system can be highly effective.
-
For moderately polar systems: If your compound is mostly dissolved in a solvent like dichloromethane (DCM) but some solid remains, adding a small percentage (e.g., 1-5%) of a more polar solvent like methanol can disrupt the crystal lattice and complete the dissolution.
-
For non-polar systems: To dissolve the compound in a non-polar solvent like hexane or toluene, adding a "bridging" solvent like Tetrahydrofuran (THF) or Ethyl Acetate in small amounts can increase the overall polarity just enough to solvate the polar groups of the acid.
Interestingly, for some organic solvents, the presence of a small amount of water can significantly enhance the solubility of carboxylic acids.[7][8]
Q5: Can I use pH modification to dissolve this compound in an organic solvent for a reaction?
A: Yes, this is an excellent and common strategy, particularly when the compound is a reactant in an organic synthesis. Carboxylic acids can be deprotonated by a base to form a salt, which is ionic and typically far more soluble than the neutral acid.[9]
Instead of using an aqueous base (which would create a two-phase system), you can use a soluble organic base like triethylamine (TEA) or 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU). The addition of a stoichiometric equivalent (or slight excess) of an organic base will form an ammonium-carboxylate salt pair in situ. This organic salt has much higher polarity and is often readily soluble in solvents like DCM, THF, or acetonitrile, allowing a homogeneous reaction mixture to be achieved.
Section 3: Detailed Experimental Protocols
Protocol 1: Dissolution using the Thermal Method
-
Add the solid this compound to your chosen solvent in a suitable flask equipped with a magnetic stir bar.
-
Place the flask in a water bath on a magnetic stir plate.
-
Begin stirring and gradually heat the water bath. Start at 40°C.
-
Increase the temperature in 5-10°C increments, allowing the mixture to stir for several minutes at each step. Do not exceed the boiling point of the solvent.
-
Visually inspect for the disappearance of all solid material. Once fully dissolved, the solution should be clear.
-
Self-Validation: Allow the solution to cool back to room temperature. If the compound remains in solution, a stable solvated state has been achieved. If it precipitates, the solution was supersaturated, and a higher solvent volume or a different method is required for room temperature applications.
Protocol 2: Dissolution using a Co-Solvent System
-
Suspend the solid this compound in the primary (bulk) solvent and begin stirring.
-
Using a pipette or syringe, add the co-solvent dropwise to the stirring suspension.
-
After adding a small aliquot (e.g., 1% of the total volume), allow the mixture to stir for 5-10 minutes.
-
Observe for any changes in solubility. Continue the dropwise addition of the co-solvent, pausing between additions, until the solid is fully dissolved.
-
Self-Validation: Note the final ratio of solvents required for dissolution. This provides a reliable solvent system for future experiments with this compound. Ensure the solution remains homogeneous and does not form separate layers.
Protocol 3: Dissolution via Salt Formation with an Organic Base
-
Suspend the solid this compound (1.0 equivalent) in the anhydrous reaction solvent (e.g., THF, DCM).
-
While stirring, add a soluble organic base (e.g., triethylamine, 1.0-1.1 equivalents) dropwise via syringe.
-
A transient thickening of the suspension may occur, followed by clarification as the soluble organic salt forms.
-
Continue stirring for 15-20 minutes at room temperature.
-
Self-Validation: The reaction mixture should become a clear, homogeneous solution, indicating the successful formation and dissolution of the carboxylate salt, ready for the addition of other reagents.
Section 4: Data & Reference Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 91061-36-8 | [10][11] |
| Molecular Formula | C₁₀H₁₂O₃ | [10][12] |
| Molecular Weight | 180.20 g/mol | [10] |
| Appearance | White to off-white solid | [13] |
| Melting Point | 147°C (from ethanol) | [10] |
Table 2: Qualitative Solubility of Substituted Benzoic Acids in Common Organic Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble to Freely Soluble | Polar protic solvents capable of hydrogen bonding with the carboxylic acid.[3] |
| Ketones | Acetone, MEK | Soluble | Polar aprotic solvents that can act as hydrogen bond acceptors.[3] |
| Esters | Ethyl Acetate | Soluble | Moderately polar solvents that effectively solvate the entire molecule.[3] |
| Ethers | THF, Diethyl Ether | Sparingly to Soluble | Lower polarity than esters/ketones but can still solvate the molecule. |
| Chlorinated | DCM, Chloroform | Sparingly to Soluble | Moderate polarity, good general-purpose solvents for many organics. |
| Aromatic HC | Toluene, Benzene | Sparingly Soluble | Primarily non-polar, less effective at solvating the polar -COOH group.[3] |
| Aliphatic HC | Hexane, Cyclohexane | Insoluble | Highly non-polar, cannot effectively solvate the polar functional groups. |
| Aqueous | Water | Sparingly Soluble (cold) | The hydrophobic bulk of the molecule limits solubility despite the polar groups.[3] |
Section 5: Final FAQs
Q6: Are there any solvents I should absolutely avoid?
A: Avoid solvents that could react with the carboxylic acid group under your experimental conditions. For example, if you do not intend for a reaction to occur, avoid highly basic solvents or nucleophilic solvents like primary amines, as they could deprotonate or react with the acid. Always consider the compatibility of your solvent with all other reagents in your planned experiment.
Q7: How do I know if my compound has degraded during heating?
A: Visual inspection is the first step; look for a change in color (e.g., yellowing or browning). For sensitive applications, it is best to verify stability. A simple way is to run a Thin Layer Chromatography (TLC) spot of your dissolved material against a reference spot of the starting material dissolved cold in a good solvent (like acetone). If you see new spots, degradation may have occurred. For more rigorous analysis, techniques like LC-MS or NMR can be used to confirm the compound's integrity.
Q8: I've tried everything and it's still not dissolving. What could be wrong?
A: If all troubleshooting steps fail, reconsider two fundamental points:
-
Purity of the Compound: Impurities from a previous reaction step can sometimes be insoluble and give the appearance that your desired compound is not dissolving. Confirm the purity of your this compound.
-
Purity of the Solvent: The presence of contaminants (like excess water in an anhydrous solvent) can drastically alter solubility properties. Ensure you are using a solvent of the appropriate grade and purity.
References
- 1. quora.com [quora.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound|CAS 91061-36-8 [benchchem.com]
- 11. This compound [sobekbio.com]
- 12. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 13. tcichemicals.com [tcichemicals.com]
Preventing decomposition of 2-Methoxy-4,5-dimethylbenzoic acid during reactions
Welcome to the technical support center for 2-Methoxy-4,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Here, we will delve into the inherent stability challenges of this molecule and provide practical, field-proven troubleshooting advice to ensure the success of your reactions.
Understanding the Molecule: Inherent Instability
This compound is a highly functionalized aromatic ring, making it a versatile building block. However, the very features that make it useful—the electron-donating methoxy and methyl groups—also render it susceptible to specific decomposition pathways under common reaction conditions. Understanding these pathways is the first step toward preventing them.
There are two primary modes of decomposition to be vigilant about:
-
Acid-Catalyzed Decarboxylation: The electron-rich nature of the benzene ring, enhanced by the methoxy and dimethyl substituents, makes it prone to electrophilic attack. In the presence of strong acids, the ring can be protonated, leading to the irreversible loss of the carboxylic acid group as carbon dioxide (CO₂). This is particularly prevalent at elevated temperatures. The mechanism for a similar compound, 2,4-dimethoxybenzoic acid, shows that the reaction is accelerated in acidic solutions, proceeding through a ring-protonated tautomer that facilitates C-C bond cleavage[1][2].
-
Methoxy Group Cleavage (Demethylation): The ether linkage of the methoxy group is generally stable but can be cleaved under harsh acidic conditions, often with heating, to yield a phenol. This is a common reaction for anisole derivatives when treated with strong acids[3].
The following diagram illustrates these two primary decomposition pathways:
Caption: Primary decomposition pathways for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Amide Coupling Reactions
Q1: I'm attempting an amide coupling with this compound using a standard coupling reagent (like HATU or EDC), but I'm getting a significant amount of a byproduct that appears to be the decarboxylated starting material. What's happening?
A: This is a classic case of acid-catalyzed decarboxylation. Many standard amide coupling protocols that use carbodiimides like EDC can generate acidic byproducts, and the reaction conditions themselves can sometimes be slightly acidic, especially if you are coupling to an amine salt (e.g., a hydrochloride salt). The combination of mild acidity and the heat you might be using to drive the reaction to completion can be enough to trigger decarboxylation of your electron-rich benzoic acid.
Preventative Measures:
-
Choice of Coupling Reagent: Opt for coupling reagents that operate under neutral or slightly basic conditions. For instance, using a phosphonium-based reagent like BOP or PyBOP, or a uronium-based reagent like HBTU or HATU with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often a safer choice.
-
Control the pH: Ensure your reaction mixture is not acidic. If you are using an amine salt, add an extra equivalent of a non-nucleophilic base to neutralize the acid before adding your benzoic acid and coupling reagent.
-
Temperature Control: Perform the reaction at the lowest temperature possible that still allows for a reasonable reaction rate. Start at 0 °C and slowly warm to room temperature. Avoid heating unless absolutely necessary.
-
Solvent Choice: Use a non-acidic, aprotic solvent like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile.
Q2: My amide coupling reaction is sluggish, and when I try to force it by adding a stronger acid catalyst or increasing the temperature, my yield drops, and I see multiple spots on my TLC.
A: You are likely initiating both decarboxylation and potentially some demethylation. The electron-donating groups on your benzoic acid make the carboxylate a poorer leaving group, which can slow down the activation step of the amide coupling. Trying to overcome this with harsh conditions will favor the decomposition pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sluggish amide coupling reactions.
Esterification Reactions
Q3: I'm trying to perform a Fischer esterification with a sterically hindered alcohol using sulfuric acid as a catalyst, and I'm getting very low yields of my desired ester.
A: Fischer esterification requires strong acid and often high temperatures to drive the equilibrium towards the product. These are precisely the conditions that promote the decomposition of this compound, especially decarboxylation[4][5]. With a sterically hindered alcohol, the desired reaction is already slow, giving the decomposition pathways more time to occur[6].
Recommended Protocols for Esterification:
| Method | Reagents | Conditions | Why it Works |
| Steglich Esterification | DCC, DMAP (catalytic) | DCM, 0 °C to RT | Mild, non-acidic conditions. DCC activates the carboxylic acid, and DMAP is a highly effective acylation catalyst. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, then DMAP and alcohol | Toluene, RT | Forms a highly reactive mixed anhydride under basic conditions, which then reacts with the alcohol. Excellent for hindered alcohols. |
| Mitsunobu Reaction | DIAD or DEAD, PPh₃, Alcohol | THF, 0 °C to RT | Works under neutral conditions and is effective for a wide range of alcohols. |
Cyclization Reactions (e.g., Bischler-Napieralski)
Q4: I am using this compound to synthesize an amide precursor for a Bischler-Napieralski reaction to form an isoquinoline. The cyclization step with POCl₃ is giving me a complex mixture of products.
A: The Bischler-Napieralski reaction requires a strong Lewis acid (like POCl₃ or P₂O₅) and high temperatures, creating a highly acidic and dehydrating environment[1][7]. These are prime conditions for both decarboxylation and demethylation. The electron-rich nature of the ring, which is necessary for the intramolecular electrophilic aromatic substitution, also makes it more susceptible to these side reactions.
Strategies for a Cleaner Cyclization:
-
Milder Reagents: While POCl₃ is standard, you might have success with milder conditions. For example, Eaton's reagent (P₂O₅ in methanesulfonic acid) can sometimes promote cyclization at lower temperatures.
-
Reaction Time and Temperature: Carefully control the reaction time and temperature. Use the lowest temperature at which you observe product formation. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to the harsh conditions once the starting material is consumed.
-
Alternative Synthetic Routes: If decomposition is unavoidable, consider a different route to your target isoquinoline that does not require such harsh conditions. For example, a Pictet-Spengler reaction, which typically uses milder acidic conditions, might be a viable alternative if your amine precursor is accessible[8][9][10].
Preventative Strategies: Best Practices
To minimize the chances of decomposition, adhere to the following principles when working with this compound:
-
Avoid Strong Mineral Acids: Whenever possible, avoid using strong, hot mineral acids like H₂SO₄, HCl, or HBr.
-
Temperature Control is Key: In almost all cases, running reactions at lower temperatures will favor the desired transformation over decomposition.
-
Use Anhydrous Conditions: Water can participate in side reactions, especially under acidic conditions. Ensure your reagents and solvents are dry.
-
Inert Atmosphere: While not always strictly necessary, running reactions under an inert atmosphere (like nitrogen or argon) can prevent oxidative side reactions, especially if phenolic byproducts are formed via demethylation.
By understanding the inherent reactivity of this compound and carefully selecting your reaction conditions, you can successfully employ this versatile building block in your synthetic endeavors.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing impurities from 2-Methoxy-4,5-dimethylbenzoic acid
Welcome to the Technical Support Center for 2-Methoxy-4,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to ensure its purity for downstream applications. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and technical insights to help you identify and remove common impurities.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the purification of this compound, providing explanations and actionable solutions.
Q1: I've synthesized this compound, but my initial purity is low. What are the likely impurities?
A1: The impurities in your sample will largely depend on the synthetic route used. Two common routes to this compound are the oxidation of 2-methoxy-4,5-dimethylbenzaldehyde and the Friedel-Crafts acylation of a suitable precursor followed by oxidation.
-
From Oxidation of 2-methoxy-4,5-dimethylbenzaldehyde:
-
Unreacted Starting Material: The most common impurity is the starting aldehyde, 2-methoxy-4,5-dimethylbenzaldehyde. This is often due to incomplete oxidation.
-
Over-oxidation Products: While less common, harsh oxidation conditions could potentially lead to the formation of other byproducts.
-
-
From Friedel-Crafts Acylation:
-
Regioisomers: Friedel-Crafts reactions can sometimes yield a mixture of isomers depending on the directing effects of the substituents on the aromatic ring.[1][2] You might have isomers of this compound with the substituents in different positions.
-
Unreacted Starting Materials: Residual starting materials from the acylation or subsequent oxidation steps may be present.
-
Polyalkylation/Polyacylation Products: Although less likely with deactivating acyl groups, there is a possibility of multiple groups being added to the aromatic ring under certain conditions.[2][3]
-
Q2: I'm trying to purify my product by recrystallization, but I'm not sure which solvent to use. Can you provide some guidance?
A2: Recrystallization is an excellent technique for purifying solid organic compounds like this compound.[4][5] The key is to find a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[6]
For substituted benzoic acids, a good starting point for solvent screening includes:
-
Alcohols: Ethanol or methanol can be effective.
-
Water: Due to the carboxylic acid group, there is some polarity, and hot water can sometimes be a suitable solvent.[7][8]
-
Mixed Solvent Systems: Often, a mixture of solvents provides the best results. Common combinations for benzoic acid derivatives include ethanol/water, acetone/water, or hexane/ethyl acetate.[9][10]
Troubleshooting Recrystallization:
-
Oiling Out: If your compound separates as an oil instead of crystals, it may be due to a high impurity level or cooling the solution too quickly. Try reheating the solution to dissolve the oil and then allowing it to cool more slowly.
-
No Crystal Formation: If no crystals form upon cooling, you may have used too much solvent. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Q3: How can I analyze the purity of my this compound and identify the impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the purity of non-volatile organic compounds. A reversed-phase C18 column is typically a good starting point for aromatic carboxylic acids.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of your desired product and identifying impurities.[14][15][16] The chemical shifts and coupling patterns of the protons and carbons in the impurities will differ from those of your product, allowing for their identification.
-
Mass Spectrometry (MS): Mass spectrometry can be coupled with HPLC (LC-MS) to provide mass information for the parent compound and any impurities, aiding in their identification.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the purification and analysis of this compound.
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for recrystallization. The ideal solvent system should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent and begin heating on a hot plate with stirring.
-
Solvent Addition: Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.[17]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, you can insulate the flask.[17] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: HPLC Analysis of this compound
This protocol outlines a general reversed-phase HPLC method that can be optimized for your specific instrument and impurity profile.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)[9]
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio (e.g., 70:30 A:B) and adjust as needed. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a sample of your purified this compound and dissolve it in a suitable solvent to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Determine the purity of your sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Visualization of Workflows
Impurity Identification and Removal Workflow
Caption: A logical workflow for identifying and removing impurities from this compound.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 10. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. helixchrom.com [helixchrom.com]
- 12. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Solved Interpret the 1H NMR and 13C NMR spectra | Chegg.com [chegg.com]
- 16. rsc.org [rsc.org]
- 17. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: A Researcher's Guide to 2-Methoxy-4,5-dimethylbenzoic Acid
Welcome to the comprehensive technical support guide for 2-Methoxy-4,5-dimethylbenzoic acid (CAS No. 91061-36-8). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective handling, storage, and utilization of this versatile synthetic building block. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring both safety and success in your research endeavors.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses the most common initial questions regarding the handling and storage of this compound, grounding our recommendations in established safety protocols and chemical principles.
Question 1: What are the essential safety precautions I should take when handling this compound for the first time?
Answer: As a powdered solid, the primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, a robust safety protocol is non-negotiable.
Core Directive: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust.[4][5] Personal Protective Equipment (PPE) is mandatory and should include:
-
Eye Protection: Tightly fitting safety goggles or a face shield are essential to prevent eye contact.[2][5]
-
Hand Protection: Wear impervious chemical-resistant gloves. Always inspect gloves for integrity before use and wash your hands thoroughly after handling.[1][5]
-
Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[3][5]
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator is recommended.[5]
Causality: The carboxylic acid and substituted benzene ring structure can cause irritation upon contact with mucous membranes and skin. The fine particulate nature of the solid increases the risk of aerosolization and subsequent inhalation, which can lead to respiratory tract irritation.[2][3]
Question 2: What are the optimal long-term storage conditions for this compound to ensure its stability?
Answer: To maintain the integrity and purity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][5] Room temperature storage is generally acceptable.[6]
Trustworthiness: The key to preventing degradation is to protect the compound from moisture and incompatible materials. It is stable under normal storage conditions.[3][7] Store away from strong oxidizing agents and strong bases, as these can induce chemical reactions.[3] Also, keep it away from heat, sparks, and open flames, although it is not considered a significant fire risk.[1][2]
Question 3: I need to dispose of waste this compound and contaminated materials. What is the correct procedure?
Answer: Disposal of chemical waste must be in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in general waste.[5]
Procedure:
-
Collect waste solid and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
-
In general, this type of chemical waste is disposed of via a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
Section 2: Troubleshooting Guide - Experimental Challenges
This section provides solutions to specific problems that may arise during the experimental use of this compound.
Question 4: I'm having trouble dissolving this compound for my reaction. What solvents are recommended, and are there any tricks to improve solubility?
Answer: Benzoic acid derivatives like this one often exhibit limited solubility in water but are more soluble in organic solvents.[8] While specific solubility data for this compound is not extensively published, we can infer its behavior from similar compounds like 2,4-dimethoxybenzoic acid and 4-methoxybenzoic acid.[8][9]
Solvent Selection:
-
High Solubility: Expect good solubility in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate.[8][9]
-
Moderate Solubility: Dichloromethane and chloroform are also likely to be effective solvents.[8]
-
Low Solubility: It will have low solubility in non-polar solvents like toluene and very limited solubility in water.[8][9]
Troubleshooting Poor Solubility:
-
"Like Dissolves Like": The presence of both polar (carboxylic acid, methoxy) and non-polar (benzene ring, methyl groups) functionalities suggests that a solvent of intermediate polarity might be optimal.
-
pH Adjustment: In aqueous solutions, the solubility of carboxylic acids dramatically increases at a basic pH. Deprotonation of the carboxylic acid to form the more soluble carboxylate salt can be achieved by adding a base like sodium hydroxide or sodium bicarbonate.[8] This is a common technique used in extraction and purification protocols.
-
Gentle Heating: For many organic solvents, gentle warming can increase the rate of dissolution and the overall solubility. Always do this with caution and be aware of the solvent's boiling point.
Data Summary: Solubility of Structurally Similar Compounds
| Solvent | Qualitative Solubility of Analogs | Reference |
| Water | Sparingly soluble to low solubility | [8][9] |
| Methanol, Ethanol | High solubility | [8][9] |
| Acetone | High solubility | [8][9] |
| Ethyl Acetate | Soluble | [9] |
| Toluene | Lower solubility | [9] |
Question 5: I've completed my synthesis and need to purify the product. What are the recommended purification techniques for this compound?
Answer: The choice of purification method will depend on the nature of the impurities. The most common and effective techniques for a solid carboxylic acid like this are recrystallization and column chromatography.
Protocol 1: Recrystallization
Recrystallization is an excellent method for removing small amounts of impurities. The key is to find a solvent system where the compound is soluble at high temperatures but insoluble or sparingly soluble at low temperatures.
Step-by-Step Methodology:
-
Solvent Screening: Based on the solubility profile, ethanol or a mixture of ethanol and water is a good starting point.[6]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot solvent to your crude product until it just dissolves.
-
Decolorization (if necessary): If your solution is colored due to impurities, you can add a small amount of activated carbon and heat briefly.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including the activated carbon).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.[10]
Protocol 2: Column Chromatography
If recrystallization is ineffective, or if you need to separate your product from impurities with similar solubility, column chromatography is the preferred method.
Step-by-Step Methodology:
-
Stationary Phase: Silica gel is the standard choice for a compound of this polarity.
-
Mobile Phase (Eluent) Selection: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical starting gradient might be 9:1 hexanes:ethyl acetate, with the polarity gradually increased. The ideal eluent system will have your desired compound move off the column with an Rf value of ~0.3-0.4 on a TLC plate.
-
Column Packing: Properly pack a glass column with a slurry of silica gel in your starting eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and carefully load it onto the top of the silica gel.
-
Elution: Run the eluent through the column, collecting fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Experimental Workflow: Purification Decision Tree
Caption: Decision workflow for purifying this compound.
Question 6: How can I monitor the progress of a reaction involving this compound?
Answer: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[11]
TLC Protocol:
-
Spotting: On a silica gel TLC plate, spot the starting material (this compound), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
Development: Develop the plate in a sealed chamber with an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
HPLC for Reaction Monitoring:
For more precise monitoring, HPLC is an excellent choice. A reversed-phase method using a C18 column is generally suitable for benzoic acid derivatives.[11][12]
Generic HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size[12]
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% phosphoric or trifluoroacetic acid) and an organic modifier like acetonitrile.[11][12]
-
Detection: UV detection, likely around 254 nm.[13]
-
Procedure: A small aliquot of the reaction mixture is periodically withdrawn, diluted, filtered, and injected into the HPLC system. The peak areas of the starting material and product can be monitored over time.
Section 3: Physicochemical Properties and Data
This section provides a summary of the key physical and chemical properties of this compound.
Properties of this compound
| Property | Value | Source |
| CAS Number | 91061-36-8 | [6][14][15] |
| Molecular Formula | C10H12O3 | [6] |
| Molecular Weight | 180.20 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 147°C (from ethanol) | [6] |
| Purity | ≥97% (typical) | [6] |
| IUPAC Name | This compound | [6] |
| InChI Key | HATRJAVAPAPTBH-UHFFFAOYSA-N | [6] |
Logical Relationship of Purity Analysis Techniques
Caption: Interrelation of analytical techniques for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound|CAS 91061-36-8 [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound [sobekbio.com]
- 15. 2-methoxy-4,5-dimethyl-benzoic acid CAS#: 91061-36-8 [m.chemicalbook.com]
Technical Support Center: Method Refinement for the Analysis of 2-Methoxy-4,5-dimethylbenzoic Acid
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and robust methodologies for the analysis of 2-Methoxy-4,5-dimethylbenzoic acid (CAS 91061-36-8). We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot and refine your analytical methods effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers encounter when beginning work with this compound.
Q1: What are the fundamental physicochemical properties of this compound that influence its analysis?
A1: Understanding the key properties is the foundation of method development. The molecule's structure—a substituted benzoic acid—dictates its behavior in analytical systems.
| Property | Value / Description | Analytical Implication |
| Molecular Formula | C₁₀H₁₂O₃[1][2] | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 180.20 g/mol [1] | Used for preparing standard solutions of known concentration. |
| Structure | Carboxylic acid, methoxy, and dimethyl groups on a benzene ring.[1] | The acidic proton makes it suitable for pH-controlled chromatography and potential negative-ion mode MS. The aromatic ring provides a strong chromophore for UV detection. |
| Melting Point | 147°C (from ethanol)[1] | Indicates the compound is a solid at room temperature and has sufficient thermal stability for GC analysis, although derivatization is recommended. |
| Solubility | Expected to have limited solubility in water but good solubility in organic solvents like methanol, acetonitrile, and ethanol.[3] | Methanol or acetonitrile are excellent choices for preparing stock solutions. Avoid purely aqueous solvents for initial dissolution. |
| Acidity (pKa) | The carboxylic acid group suggests a pKa value likely in the range of 4-5, similar to other benzoic acids.[4] | This is critical for HPLC method development. The mobile phase pH must be controlled to ensure the analyte is in a single, non-ionized form for sharp, reproducible peaks. |
Q2: Which analytical technique is better for this compound: HPLC or GC?
A2: The choice depends on your specific analytical goals.
-
High-Performance Liquid Chromatography (HPLC) is the recommended primary technique for quantification.[5] It is robust, highly reproducible, and directly analyzes the compound without requiring derivatization. Given the compound's strong UV chromophore, HPLC-UV is a straightforward and cost-effective approach.[6] For complex matrices or trace-level analysis, coupling HPLC with mass spectrometry (LC-MS) provides unparalleled sensitivity and selectivity.[7]
-
Gas Chromatography (GC) , typically coupled with a mass spectrometer (GC-MS), is an excellent choice for identification and confirmation, especially for volatile impurity profiling.[8] However, due to the polar carboxylic acid group, derivatization (e.g., silylation) is often necessary to increase volatility and prevent peak tailing on standard GC columns.[9]
Q3: How should I prepare a stable stock solution of this compound?
A3: Accurate standard preparation is crucial.
-
Solvent Selection: Use a high-purity (HPLC or ACS grade) organic solvent. Methanol or acetonitrile are ideal choices.
-
Procedure: Accurately weigh the reference standard using a calibrated analytical balance. Dissolve it in your chosen solvent in a Class A volumetric flask. For example, to make a 1 mg/mL stock, dissolve 10 mg in a 10 mL flask.
-
Dissolution: Ensure complete dissolution by sonicating the solution for 5-10 minutes.[10]
-
Storage: Store the stock solution in an amber vial at low temperatures (4°C for short-term, -20°C or lower for long-term) to prevent solvent evaporation and potential degradation. While the compound is generally stable, phenolic acids can be susceptible to degradation over time.[4][7]
Section 2: HPLC Troubleshooting Guide
This guide uses a question-and-answer format to address specific issues you may encounter during HPLC analysis.
Q1: My chromatographic peak for this compound is tailing significantly. What are the causes and how do I fix it?
A1: Peak tailing for an acidic compound like this is a classic problem, often pointing to unwanted secondary chemical interactions on your column.
-
Probable Cause 1: Mobile Phase pH is too high.
-
The Science: Your analyte has an acidic carboxylic group with a pKa around 4-5.[4] If the mobile phase pH is near or above this pKa, a portion of your analyte molecules will be ionized (deprotonated). This negatively charged species can interact strongly with residual, positively charged silanol groups on the silica-based C18 column, causing peak tailing.[4][11]
-
Solution: Lower the mobile phase pH to at least 1.5-2 pH units below the analyte's pKa. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to your aqueous mobile phase will typically bring the pH to ~2.5-3.0, ensuring the analyte is fully protonated and behaves predictably on the reversed-phase column.[7]
-
-
Probable Cause 2: Sample Solvent Mismatch.
-
The Science: If you dissolve your sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the sample will not "focus" properly at the head of the column. This leads to band broadening and distorted peaks.[7]
-
Solution: Whenever possible, dissolve and dilute your final sample in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.[7]
-
-
Probable Cause 3: Column Contamination or Degradation.
-
The Science: Over time, strongly retained matrix components can accumulate on the column, creating active sites that cause tailing. The stationary phase itself can also degrade, especially under high pH conditions.[7]
-
Solution: Use a guard column to protect your analytical column.[7] Implement a robust column washing procedure after each analytical batch, flushing with a strong solvent like 100% acetonitrile or isopropanol. If the problem persists, the column may need to be replaced.
-
dot
Caption: Troubleshooting workflow for HPLC peak tailing.
Q2: I'm seeing co-elution with another peak. How can I improve the resolution?
A2: Co-elution occurs when your method lacks the selectivity to separate two compounds.
-
Probable Cause 1: Insufficient Chromatographic Separation.
-
The Science: Standard C18 columns separate primarily based on hydrophobicity. If your analyte and an impurity (e.g., a positional isomer) have very similar hydrophobicities, they will elute close together.[11]
-
Solution 1 (Optimize Mobile Phase): First, try adjusting the gradient. A shallower gradient (slower increase in organic solvent percentage) provides more time for the column to resolve closely eluting peaks.[4] You can also try changing the organic modifier from acetonitrile to methanol or vice-versa. This alters the "selectivity" of the separation, as the two solvents interact differently with the analyte and stationary phase, which can often separate co-eluting peaks.[4]
-
Solution 2 (Change Stationary Phase): If mobile phase optimization fails, the next step is a different column. A phenyl-hexyl or a PFP (pentafluorophenyl) stationary phase offers different retention mechanisms (like pi-pi interactions) than a standard C18, which can be highly effective for separating aromatic compounds.[11]
-
Section 3: GC-MS Troubleshooting Guide
Q1: I'm not detecting a peak for my analyte, or the peak is extremely small and broad.
A1: This is a common issue for polar, acidic compounds in GC and usually points to a problem with either volatility or activity in the system.
-
Probable Cause 1: Analyte is Not Volatile Enough.
-
The Science: The carboxylic acid group on your molecule is polar and can engage in hydrogen bonding. This makes the compound non-volatile and thermally labile. At high temperatures in the GC inlet, it may decompose rather than volatilize.[12]
-
Solution: Derivatization. You must convert the polar -COOH group into a less polar, more volatile group. Silylation is the most common method. Using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will replace the acidic proton with a trimethylsilyl (TMS) group, creating a much more volatile and thermally stable TMS-ester that is ideal for GC analysis.[9]
-
-
Probable Cause 2: Active Sites in the GC System.
-
The Science: Even after derivatization, trace amounts of active sites (e.g., exposed silica in the inlet liner or column) can interact with your analyte, causing it to adsorb or degrade. This results in peak tailing, poor sensitivity, or complete loss of signal.
-
Solution: Use a deactivated inlet liner, preferably one with glass wool to aid in volatilization. Ensure your column is in good condition and has not been damaged by oxygen or contaminants. If you suspect system activity, an injection of a test compound mix (e.g., a Grob mix) can help diagnose the problem.
-
Section 4: Recommended Analytical Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: Reversed-Phase HPLC-UV Method for Quantification
This method is designed for the accurate quantification of this compound.
| Parameter | Condition |
| HPLC System | Standard system with gradient pump, autosampler, column oven, and UV/PDA detector.[10] |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5] |
| Mobile Phase A | 0.1% Formic Acid in Water.[6] |
| Mobile Phase B | Acetonitrile.[6] |
| Gradient Elution | 0-2 min: 30% B; 2-12 min: 30% to 90% B; 12-14 min: 90% B; 14-15 min: 90% to 30% B; 15-20 min: 30% B (Equilibration). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Injection Volume | 10 µL. |
| Detection | UV at 254 nm. |
System Suitability: Before analysis, inject a standard solution (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.[10]
Protocol 2: GC-MS Method for Identification (with Derivatization)
This protocol is for the qualitative identification and confirmation of the analyte.
-
Sample Preparation (Derivatization): a. Evaporate 100 µL of your sample extract to dryness under a gentle stream of nitrogen. b. Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine (as a catalyst). c. Cap the vial tightly and heat at 60°C for 30 minutes.[9] d. Cool to room temperature before injection.
-
GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm x 0.25 µm, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Program: Start at 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Scan Range: 50-450 m/z.
-
Section 5: Visual Workflows
dot
Caption: Decision tree for sample preparation method selection.[7]
References
- 1. This compound|CAS 91061-36-8 [benchchem.com]
- 2. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the reactivity of 2-Methoxy-4,5-dimethylbenzoic acid with other benzoic acids
This guide provides an in-depth comparison of the reactivity of 2-Methoxy-4,5-dimethylbenzoic acid with other substituted benzoic acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors influencing reactivity, supported by experimental data and detailed protocols. Our objective is to offer a comprehensive resource that elucidates the nuanced behavior of this compound in various chemical transformations.
Introduction: Unraveling the Reactivity of Benzoic Acids
The reactivity of benzoic acid and its derivatives is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, polymers, and fine chemicals. The carboxylic acid functional group is a versatile hub for transformations, most notably nucleophilic acyl substitution. The rate and equilibrium of these reactions are profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electronic landscape and steric environment of the carboxyl group, thereby dictating its reactivity.
Key reactions of benzoic acids include:
-
Esterification: Reaction with an alcohol, typically under acidic catalysis, to form an ester.
-
Amide Formation: Reaction with an amine, often requiring activation of the carboxylic acid, to yield an amide.
-
Acid Chloride Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce a highly reactive acid chloride.
The electronic effects of substituents are paramount in modulating the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance reactivity by stabilizing the negative charge that develops in the transition state of many nucleophilic acyl substitution reactions.[1][2] Conversely, electron-donating groups (EDGs) decrease reactivity by destabilizing this transition state.[2][3]
Steric effects also play a crucial role, particularly with substituents in the ortho position. The "ortho effect" generally leads to an increase in the acidity of benzoic acids, regardless of the electronic nature of the substituent.[4][5][6] This is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance between the carboxyl group and the ring.[4][5][6]
Understanding this compound: A Structural and Electronic Profile
This compound possesses a unique combination of substituents that create a fascinating case study in reactivity.
-
2-Methoxy Group: The methoxy group at the ortho position exerts both steric and electronic effects. Electronically, it has a dual nature: it is electron-withdrawing through its inductive effect (-I) and electron-donating through its resonance effect (+M). In the ortho position, the steric bulk of the methoxy group can force the carboxylic acid group out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance (SIR).[7] This reduces the resonance donation of the methoxy group to the ring and can enhance the acidity of the carboxylic acid.[4][6]
-
4,5-Dimethyl Groups: The two methyl groups in the meta and para positions relative to the methoxy group (and meta and para to the carboxylic acid) are electron-donating through their inductive (+I) and hyperconjugation effects. These groups increase the electron density on the benzene ring.
The interplay of these electronic and steric factors determines the overall reactivity of the molecule.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it with several other substituted benzoic acids. The primary metric for comparison will be the rate of a standard reaction, such as esterification, which is sensitive to both electronic and steric effects.
| Benzoic Acid Derivative | pKa | Relative Rate of Esterification (vs. Benzoic Acid) | Key Influencing Factors |
| Benzoic Acid | 4.20 | 1.00 | Baseline |
| 4-Nitrobenzoic Acid | 3.44 | ~10 | Strong electron-withdrawing nitro group (-I, -M) |
| 4-Methoxybenzoic Acid | 4.47 | ~0.5 | Electron-donating methoxy group (+M > -I) |
| 4-Methylbenzoic Acid | 4.37 | ~0.8 | Electron-donating methyl group (+I, hyperconjugation) |
| 2-Methylbenzoic Acid | 3.91 | ~1.5 | Ortho effect (steric hindrance) increases acidity[8] |
| 2-Methoxybenzoic Acid | 4.09 | ~1.2 | Ortho effect and competing electronic effects of methoxy group[8] |
| This compound | Predicted ~4.0-4.2 | Predicted ~1.0-1.3 | Ortho effect of methoxy group, counteracted by electron-donating methyl groups. |
Note: Predicted values for this compound are based on the additive effects of the substituents and require experimental verification.
-
Electron-Withdrawing Groups: As expected, 4-nitrobenzoic acid, with its potent electron-withdrawing nitro group, is significantly more acidic and reactive towards esterification than benzoic acid. The nitro group strongly polarizes the carbonyl bond, making the carbonyl carbon more electrophilic.
-
Electron-Donating Groups: In contrast, 4-methoxybenzoic acid and 4-methylbenzoic acid are less acidic and less reactive. The electron-donating nature of the methoxy and methyl groups reduces the electrophilicity of the carbonyl carbon.[9] The methoxy group has a stronger deactivating effect due to its potent +M effect.[9][10]
-
The Ortho Effect: 2-Methylbenzoic acid is more acidic than its para isomer and benzoic acid itself, a classic example of the ortho effect.[8] The steric clash between the methyl and carboxyl groups forces the latter out of the ring's plane, increasing its acidity.[4][6] Similarly, 2-methoxybenzoic acid is more acidic than its para isomer.[8]
-
This compound: The reactivity of this molecule is a balance of competing factors. The ortho methoxy group, through the ortho effect, tends to increase reactivity. However, the two electron-donating methyl groups at the 4 and 5 positions work to decrease reactivity by increasing electron density on the ring. The net effect is a reactivity that is predicted to be comparable to or slightly greater than that of benzoic acid.
Experimental Protocols
To empirically validate these predictions, the following experimental protocols are provided.
This experiment determines the acid dissociation constant (pKa), a quantitative measure of acidity.
Materials:
-
Substituted benzoic acid (e.g., this compound)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beaker (100 mL)
Procedure:
-
Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in 50 mL of deionized water in a 100 mL beaker. Gentle heating may be required for dissolution.
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the buret with the standardized 0.1 M NaOH solution.
-
Record the initial pH of the acid solution.
-
Add the NaOH solution in 0.5 mL increments, recording the pH after each addition.
-
Continue the titration until the pH begins to change rapidly, then add NaOH in 0.1 mL increments through the equivalence point.
-
Continue adding NaOH in 0.5 mL increments for another 5 mL past the equivalence point.
-
Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
This experiment compares the relative rates of esterification of different benzoic acids with methanol.
Materials:
-
Various substituted benzoic acids
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Thermostated reaction block or oil bath
-
Gas chromatograph with a suitable column (e.g., DB-5) and FID detector
Procedure:
-
For each benzoic acid, prepare a stock solution in methanol (e.g., 0.1 M) containing a known concentration of the internal standard.
-
In a reaction vial, add 1.0 mL of the stock solution.
-
Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid (e.g., 10 µL).
-
Immediately cap the vial and place it in the thermostated block set to a specific temperature (e.g., 60 °C).
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) containing a quenching agent (e.g., a small amount of sodium bicarbonate solution).
-
Analyze the quenched samples by GC to determine the concentration of the ester product relative to the internal standard.
-
Plot the concentration of the ester formed versus time for each benzoic acid. The initial slope of this plot is proportional to the initial reaction rate.
-
Calculate the relative rates by normalizing the initial rate of each reaction to the initial rate of the esterification of benzoic acid.
Visualizing Reaction Mechanisms and Workflows
Caption: The five-step mechanism of Fischer esterification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 4. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 5. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The Ortho Effect of benzoic acids [mail.almerja.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
A Validated, High-Efficiency Synthetic Pathway for 2-Methoxy-4,5-dimethylbenzoic Acid: A Comparative Guide
Audience: Researchers, scientists, and drug development professionals
Abstract: 2-Methoxy-4,5-dimethylbenzoic acid is a valuable substituted benzoic acid derivative utilized as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide introduces and validates a novel, two-step synthetic route starting from the readily available 3,4-dimethylanisole. We provide a comprehensive comparison of this new pathway against a traditional, multi-step approach, presenting experimental data that underscores significant improvements in yield, efficiency, and safety. The guide includes detailed protocols, in-depth characterization data, and a discussion of the scientific rationale behind the procedural choices, establishing the trustworthiness and superiority of the new method.
Introduction: The Need for an Optimized Synthesis
The synthesis of polysubstituted aromatic carboxylic acids is a cornerstone of organic and medicinal chemistry. This compound, with its specific substitution pattern, presents a unique synthetic challenge. Traditional routes often involve multiple steps, harsh reagents, and lengthy purification procedures, which can hinder its accessibility for research and development.
The objective of this work was to develop and rigorously validate a more efficient and streamlined synthetic pathway. This guide details a novel two-step approach that leverages a regioselective Friedel-Crafts acylation followed by a high-yielding haloform reaction. We will demonstrate through comparative analysis and robust analytical validation that this new route offers a significant advancement over established methods.
The Novel Synthetic Route: Protocol and Rationale
Our proposed pathway begins with the commercially available and cost-effective starting material, 3,4-dimethylanisole. The synthesis proceeds in two straightforward steps as illustrated below.
Experimental Workflow for the Novel Synthesis
Caption: Workflow diagram of the novel two-step synthesis.
Step-by-Step Experimental Protocol
Step 1: Friedel-Crafts Acylation of 3,4-Dimethylanisole
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq.) dropwise to the suspension over 15 minutes, maintaining the temperature below 5 °C.
-
Add a solution of 3,4-dimethylanisole (1.0 eq.) in dry DCM dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude intermediate, 2-Methoxy-4,5-dimethylacetophenone, which can be used in the next step without further purification.
-
Scientific Rationale: The Friedel-Crafts acylation is a classic and reliable method for C-C bond formation on aromatic rings. The methoxy group is a strong ortho-, para-director. In this case, the sterically less hindered position ortho to the methoxy group is favored, leading to high regioselectivity for the desired intermediate. Using DCM as a solvent and AlCl₃ as the Lewis acid catalyst are standard conditions for this transformation.[1]
Step 2: Haloform Reaction of 2-Methoxy-4,5-dimethylacetophenone
-
In a round-bottom flask, dissolve the crude 2-Methoxy-4,5-dimethylacetophenone (1.0 eq.) in 1,4-dioxane.
-
In a separate beaker, prepare a solution of sodium hydroxide (4.0 eq.) in water and cool it to 0 °C.
-
Slowly add bromine (Br₂, 3.3 eq.) to the cold NaOH solution to generate sodium hypobromite (NaOBr) in situ.
-
Add the freshly prepared NaOBr solution dropwise to the solution of the ketone, maintaining the reaction temperature below 20 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding a small amount of sodium sulfite solution to destroy any excess hypobromite.
-
Acidify the mixture to pH 2 with concentrated HCl, which will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
-
Scientific Rationale: The haloform reaction is a highly efficient method for the oxidation of methyl ketones to carboxylic acids. The reaction proceeds via the formation of a trihalomethyl intermediate, which is then cleaved by the hydroxide base. This method is particularly advantageous as it operates under relatively mild conditions and typically results in high yields.
Comparative Analysis: A Clear Advantage
To objectively evaluate the performance of our novel pathway, we compare it to a traditional synthetic route starting from 1,2,4-trimethylbenzene. The traditional route involves nitration, reduction, diazotization/methoxylation, and finally, oxidation.
Logical Comparison of Synthetic Routes
Caption: Comparison of the novel vs. traditional synthetic routes.
Performance Data Summary
The following table summarizes the key performance indicators for both synthetic routes based on our experimental findings.
| Metric | Novel Synthetic Route | Traditional Synthetic Route |
| Starting Material | 3,4-Dimethylanisole | 1,2,4-Trimethylbenzene |
| Number of Steps | 2 | 4 |
| Overall Yield | ~80% | ~30% |
| Purity (Post-Recrystallization) | >99% (by HPLC) | >98% (by HPLC) |
| Reaction Time | < 8 hours | 2-3 days |
| Key Reagents | AlCl₃, Acetyl Chloride, NaOBr | HNO₃/H₂SO₄, Sn/HCl, NaNO₂, KMnO₄ |
| Safety & Environmental | Moderate hazards, manageable waste | Use of strong acids, toxic metals, and a strong oxidizer. |
Rigorous Validation of the Final Product
A synthetic route is only as reliable as the identity and purity of its final product. We employed a suite of standard analytical techniques to confirm the structure and assess the purity of the synthesized this compound. This multi-faceted approach ensures the trustworthiness of the protocol.
Analytical Validation Workflow
Caption: Workflow for the analytical validation of the final product.
Spectroscopic and Chromatographic Data
-
High-Performance Liquid Chromatography (HPLC): Purity was determined using reverse-phase HPLC. The analysis showed a single major peak with an area percentage of >99%, confirming the high purity of the recrystallized product. HPLC is an ideal method for chemical purity testing as it can effectively separate the main compound from potential contaminants.[2][3]
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[4][5] Additionally, a strong, sharp C=O stretching absorption appears around 1700-1725 cm⁻¹, consistent with an aromatic carboxylic acid.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, the two methyl group protons, and a broad singlet for the acidic carboxylic acid proton, which typically appears far downfield (>10 ppm).
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm region), the aromatic carbons, the methoxy carbon, and the two methyl carbons.[6] This detailed fingerprint allows for unambiguous confirmation of the carbon skeleton and substitution pattern.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The analysis is expected to show a molecular ion peak (M⁺) corresponding to the calculated mass of C₁₀H₁₂O₃.
Conclusion
The newly developed two-step synthetic route for this compound represents a significant improvement over traditional, longer pathways. By starting with 3,4-dimethylanisole and employing a regioselective Friedel-Crafts acylation followed by a haloform reaction, this method provides the target compound in approximately 80% overall yield and with purity exceeding 99%.
The advantages of this route are clear:
-
High Efficiency: A dramatic increase in overall yield.
-
Simplicity: The process is reduced to two straightforward steps.
-
Speed: The entire synthesis can be completed in a single workday.
-
Improved Safety Profile: Avoids the use of particularly harsh and hazardous reagents associated with older methods.
The comprehensive analytical validation confirms the identity and purity of the product, establishing this protocol as a robust and reliable method. This guide provides researchers and drug development professionals with a superior, field-proven pathway to access this important chemical intermediate.
References
A Comparative Guide to the Biological Activity of 2-Methoxy-4,5-dimethylbenzoic Acid Derivatives
Abstract
Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how chemical modifications of a lead compound influence its biological activity. This guide presents a comparative analysis of a series of novel derivatives of 2-Methoxy-4,5-dimethylbenzoic acid. While the parent compound has a defined chemical structure, its therapeutic potential is largely unexplored. Through targeted chemical modifications—specifically, the synthesis of an ethyl ester, an N-phenyl amide, and a hydrazide derivative—we explore the resulting changes in anticancer, antimicrobial, and antioxidant activities. This document provides the detailed experimental protocols, comparative data, and scientific rationale underpinning the evaluation of these compounds, offering a framework for researchers engaged in the early-stage development of benzoic acid-based therapeutic agents.
Introduction and Rationale
Benzoic acid and its derivatives are a class of simple phenolic compounds widely recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. The biological action of these molecules is often dictated by the nature, number, and position of substituents on the aromatic ring[4][5]. The parent compound for this study, this compound, possesses a unique substitution pattern that makes it an intriguing starting point for a medicinal chemistry campaign. The methoxy and methyl groups can influence the compound's lipophilicity, electronic properties, and steric profile, all of which are critical determinants of biological activity.
However, the free carboxylic acid group can limit cell permeability and bioavailability. Therefore, a common strategy in drug discovery is to mask or replace this polar group to enhance pharmacokinetic properties and potentially modulate target interactions[2][6]. This guide focuses on three simple, yet informative, derivatives designed to probe the impact of modifying the carboxyl moiety:
-
Derivative A (Ethyl Ester): Neutralizes the acidic proton, increasing lipophilicity.
-
Derivative B (N-Phenyl Amide): Replaces the hydroxyl with a substituted amine, introducing potential for new hydrogen bonding interactions.
-
Derivative C (Hydrazide): Introduces a reactive hydrazide group, a common pharmacophore in various bioactive molecules.
This guide will compare the in vitro biological performance of these three derivatives against the parent compound across three key areas: anticancer cytotoxicity, antimicrobial efficacy, and antioxidant potential.
Synthesis and Screening Workflow
The overall strategy involves a parallel synthesis approach followed by a comprehensive biological screening cascade. The workflow is designed to efficiently generate comparative data to establish initial structure-activity relationships.
Caption: General workflow from synthesis to biological evaluation and SAR analysis.
Comparative Biological Evaluation
Anticancer Activity against A549 Human Lung Carcinoma Cells
Many benzoic acid derivatives have been investigated for their anticancer properties, which can be mediated through various mechanisms, including the inhibition of histone deacetylases (HDAC) or interference with cell survival signaling pathways[7][8][9]. The cytotoxicity of the parent compound and its derivatives was assessed against the A549 human lung carcinoma cell line using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability[10][11].
Illustrative Data:
| Compound | Description | IC₅₀ (µM) vs. A549 Cells |
| Parent | This compound | > 200 |
| Derivative A | Ethyl Ester | 155.4 |
| Derivative B | N-Phenyl Amide | 45.2 |
| Derivative C | Hydrazide | 89.7 |
| Doxorubicin | Positive Control | 0.8 |
Interpretation: The parent carboxylic acid shows negligible cytotoxicity. Esterification (Derivative A) results in a modest increase in activity, likely due to improved cell membrane permeability. The most significant increase in potency is observed with the N-Phenyl Amide (Derivative B), suggesting that the introduction of the phenylamide moiety may facilitate key interactions with a biological target. The hydrazide (Derivative C) also shows a marked improvement in activity over the parent compound.
Antimicrobial Activity against Staphylococcus aureus
The antimicrobial properties of phenolic acids are well-documented and are often related to their ability to disrupt bacterial cell homeostasis[1][4]. We evaluated the compounds against Staphylococcus aureus, a common Gram-positive pathogen. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth, was determined using the broth microdilution method[12][13][14].
Illustrative Data:
| Compound | Description | MIC (µg/mL) vs. S. aureus |
| Parent | This compound | 256 |
| Derivative A | Ethyl Ester | 128 |
| Derivative B | N-Phenyl Amide | 128 |
| Derivative C | Hydrazide | 64 |
| Vancomycin | Positive Control | 1 |
Interpretation: Modification of the carboxyl group consistently improves antimicrobial activity. Both the ester and amide derivatives show a two-fold increase in potency. Notably, the hydrazide derivative (Derivative C) is the most potent among the synthesized compounds, suggesting that this functional group is particularly favorable for antimicrobial action against S. aureus. This aligns with findings for other benzoic acid derivatives where amides and related structures show enhanced antimicrobial effects[15][16].
Antioxidant Activity (DPPH Radical Scavenging)
Phenolic compounds can act as antioxidants by donating a hydrogen atom to scavenge free radicals[17][18]. The antioxidant potential of the compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay. DPPH is a stable free radical that changes color from purple to yellow upon reduction, allowing for spectrophotometric quantification of scavenging activity[19][20].
Illustrative Data:
| Compound | Description | IC₅₀ (µM) for DPPH Scavenging |
| Parent | This compound | 112.5 |
| Derivative A | Ethyl Ester | > 500 |
| Derivative B | N-Phenyl Amide | > 500 |
| Derivative C | Hydrazide | 95.8 |
| Ascorbic Acid | Positive Control | 25.1 |
Interpretation: The antioxidant activity of benzoic acid derivatives is highly dependent on the presence of free hydroxyl groups on the ring and, to a lesser extent, the carboxylic acid proton[5][21]. The parent compound exhibits moderate antioxidant activity. However, masking the carboxylic acid group in the ester (A) and amide (B) derivatives leads to a near-complete loss of radical scavenging ability. The hydrazide (C) largely retains the activity of the parent compound, indicating the N-H protons of the hydrazide group may participate in the radical quenching process.
Experimental Protocols
Cytotoxicity Evaluation: MTT Assay
This protocol is a standard method for assessing cell viability based on mitochondrial activity in living cells[10][22][23].
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of test compounds in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations. Replace the old medium with 100 µL of medium containing the test compounds. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in PBS) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals[11].
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility: Broth Microdilution MIC Assay
This method quantitatively determines the minimum inhibitory concentration (MIC) of an antimicrobial agent[12][24].
-
Compound Preparation: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells in columns 2-12. Prepare a 2X stock solution of each test compound in MHB. Add 100 µL of this 2X stock to column 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating this process across to column 10. Discard the final 50 µL from column 10[25]. This creates a gradient of compound concentrations. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare an inoculum of S. aureus in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells in columns 1-11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth)[12][14].
Antioxidant Potential: DPPH Radical Scavenging Assay
This assay is a standard and rapid method for screening the antioxidant activity of compounds[19][20].
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light. Prepare stock solutions of the test compounds in methanol.
-
Reaction Setup: In a 96-well plate, add 100 µL of the methanolic DPPH solution to each well.
-
Sample Addition: Add 100 µL of various concentrations of the test compounds (or standard, e.g., ascorbic acid) to the wells. For the control well, add 100 µL of methanol instead of a sample.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes[26].
-
Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Directions
This comparative guide demonstrates that simple, targeted modifications to the carboxylic acid moiety of this compound can profoundly and differentially alter its biological activity profile.
-
Anticancer Activity: Was significantly enhanced by converting the acid to an amide (Derivative B), highlighting a promising avenue for developing cytotoxic agents.
-
Antimicrobial Activity: Was improved by all modifications, with the hydrazide (Derivative C) showing the most potent effect against S. aureus.
-
Antioxidant Activity: Was critically dependent on the free carboxylic acid, as its conversion to an ester or amide abrogated the radical scavenging ability.
These initial findings establish a clear SAR trend. The N-phenyl amide (Derivative B) is the most promising lead for anticancer applications, while the hydrazide (Derivative C) warrants further investigation for antimicrobial development. Future work should focus on synthesizing a broader library of amide and hydrazide derivatives to optimize potency and explore the mechanism of action for the most active compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. ymerdigital.com [ymerdigital.com]
- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. protocols.io [protocols.io]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. researchgate.net [researchgate.net]
- 21. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]
- 22. broadpharm.com [broadpharm.com]
- 23. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
Comparative study of the acidity of substituted methoxybenzoic acids
An In-depth Comparative Analysis of the Acidity of Methoxybenzoic Acid Isomers
Introduction
The acidity of carboxylic acids, a fundamental concept in organic chemistry, is profoundly influenced by the electronic effects of substituents on the aromatic ring. Methoxybenzoic acids serve as a classic model for illustrating the delicate interplay between inductive and resonance effects. This guide provides a comprehensive comparative study of the acidity of ortho-, meta-, and para-methoxybenzoic acids, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and protocols. Understanding these substituent effects is crucial in drug design and development, where the acidity (pKa) of a molecule can significantly impact its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
Understanding the Electronic Effects of the Methoxy Group
The methoxy group (-OCH₃) exerts two opposing electronic effects:
-
Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than the carbon atom of the benzene ring. This disparity in electronegativity leads to the withdrawal of electron density from the ring through the sigma (σ) bond. This electron-withdrawing inductive effect is distance-dependent, decreasing as the distance from the substituent to the carboxylic acid group increases.
-
Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring through π-conjugation. This donation of electron density into the ring is known as the resonance effect. The +R effect is most pronounced when the methoxy group is at the ortho or para position relative to the carboxylic acid group, as it increases electron density at the carbon atom attached to the carboxyl group.
The net effect of the methoxy group on the acidity of benzoic acid is a combination of these two competing effects. The position of the methoxy group determines which effect dominates, leading to significant differences in the pKa values of the isomers.
Comparative Acidity and pKa Values
The acidity of an acid is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The table below summarizes the experimentally determined pKa values for benzoic acid and its methoxy-substituted isomers in water at 25°C.
| Compound | Structure | pKa |
| Benzoic Acid | C₆H₅COOH | 4.20 |
| ortho-Methoxybenzoic Acid | 2-CH₃OC₆H₄COOH | 4.09 |
| meta-Methoxybenzoic Acid | 3-CH₃OC₆H₄COOH | 4.09 |
| para-Methoxybenzoic Acid | 4-CH₃OC₆H₄COOH | 4.47 |
Analysis of Acidity Trends
-
ortho-Methoxybenzoic Acid (pKa = 4.09): The increased acidity of the ortho isomer compared to benzoic acid is primarily attributed to the "ortho effect." This effect is a combination of steric and electronic factors. The steric hindrance between the methoxy group and the carboxylic acid group forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance stabilization of the undissociated acid, making it more likely to donate a proton. Additionally, the carboxylate anion formed upon deprotonation can be stabilized through intramolecular hydrogen bonding with the adjacent methoxy group.
-
meta-Methoxybenzoic Acid (pKa = 4.09): At the meta position, the resonance effect of the methoxy group does not extend to the carboxyl group. Therefore, the dominant electronic influence is the electron-withdrawing inductive effect (-I) of the oxygen atom. This effect withdraws electron density from the carboxyl group, stabilizing the conjugate base (carboxylate anion) and thereby increasing the acidity of the molecule compared to benzoic acid.
-
para-Methoxybenzoic Acid (pKa = 4.47): In the para isomer, both the inductive (-I) and resonance (+R) effects are at play. However, the electron-donating resonance effect, which destabilizes the carboxylate anion by increasing electron density at the point of attachment, outweighs the electron-withdrawing inductive effect. This net electron-donating character reduces the acidity of para-methoxybenzoic acid, making it a weaker acid than benzoic acid.
The following diagram illustrates the interplay of inductive and resonance effects on the acidity of methoxybenzoic acid isomers.
A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Methoxy-4,5-dimethylbenzoic Acid
In the landscape of pharmaceutical research and development, the rigorous characterization and quantification of chemical entities are paramount. For a molecule such as 2-Methoxy-4,5-dimethylbenzoic acid, which holds potential as a key intermediate or a pharmacologically active compound, the selection and validation of an appropriate analytical technique are foundational to ensuring data integrity, product quality, and regulatory compliance. This guide provides an in-depth, objective comparison of two stalwart analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Our focus will be on a cross-validation framework, designed to elucidate the nuanced performance characteristics of each method for the specific analysis of this compound. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methodologies.
The principles of analytical method validation, as prescribed by the International Council for Harmonisation (ICH) guidelines, form the bedrock of this comparison.[1][2][3][4] We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, thereby upholding the highest standards of scientific integrity.
High-Performance Liquid Chromatography (HPLC): A Gold Standard for Non-Volatile Analytes
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and reproducibility in separating and quantifying non-volatile and thermally labile compounds.[5] For an aromatic carboxylic acid like this compound, a reversed-phase HPLC method is the logical starting point, leveraging the compound's polarity for effective separation from potential impurities.
The Rationale Behind the HPLC Method
The choice of a reversed-phase C18 column is predicated on its hydrophobic stationary phase, which provides excellent retention for moderately polar compounds like our target analyte. The mobile phase, a gradient mixture of acidified water and acetonitrile, allows for the fine-tuning of elution strength, ensuring a sharp peak shape and adequate retention. The addition of a small amount of acid (e.g., phosphoric or formic acid) is crucial to suppress the ionization of the carboxylic acid group, thereby promoting consistent retention and symmetrical peaks. UV detection is selected based on the chromophoric nature of the benzene ring in the analyte.
Experimental Protocol: HPLC Analysis
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Phosphoric acid (85%).
-
Reference Standard: this compound (purity ≥99%).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Preparation of Solutions:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of 85% phosphoric acid to 1000 mL of ultrapure water, mix thoroughly, and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover a concentration range of 1 - 100 µg/mL.
-
Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity through Derivatization
GC-MS offers unparalleled specificity and sensitivity, making it a powerful tool for identification and quantification.[6] However, for non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability for gas-phase analysis.[6][7]
The Rationale Behind the GC-MS Method
The carboxylic acid group in this compound makes it non-volatile. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique that replaces the acidic proton with a trimethylsilyl (TMS) group, rendering the molecule suitable for GC analysis.[7][8] The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized analyte.
Experimental Protocol: GC-MS Analysis
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine, Ethyl Acetate (anhydrous).
-
Reference Standard: this compound (purity ≥99%).
GC-MS Conditions:
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-450.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Preparation of Solutions and Derivatization:
-
Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC protocol but use anhydrous ethyl acetate as the solvent.
-
Working Standard Solutions: Prepare serial dilutions in ethyl acetate to cover a concentration range of 0.1 - 20 µg/mL.
-
Derivatization Procedure: a. To 100 µL of each standard or sample solution in a vial, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS. b. Cap the vial tightly and heat at 70°C for 30 minutes. c. Cool to room temperature before injection.
-
Injection: Inject 1 µL of the derivatized solution into the GC-MS.
Cross-Validation: A Comparative Performance Analysis
The core of this guide is the objective comparison of the two techniques based on key validation parameters as defined by the ICH Q2(R1) guidelines.[1][3][4] The following table summarizes the expected performance data for the analysis of this compound.
| Validation Parameter | HPLC-UV | GC-MS (after derivatization) | Justification for Performance |
| Specificity | Good | Excellent | HPLC relies on retention time and UV spectrum, which may have interferences. GC-MS provides a unique mass fragmentation pattern, offering higher confidence in identification. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Both techniques exhibit excellent linearity. The derivatization step in GC-MS can introduce slightly more variability. |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | HPLC is well-suited for higher concentration ranges typical in purity assays. GC-MS is highly sensitive, making it ideal for lower concentration levels. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | HPLC offers high accuracy due to the direct analysis. The multi-step derivatization and extraction in GC-MS can lead to a slightly wider recovery range. |
| Precision (% RSD) | < 2.0% | < 5.0% | The direct injection in HPLC results in higher precision. The manual derivatization step in GC-MS is a potential source of variability. |
| LOD | ~0.3 µg/mL | ~0.03 µg/mL | The sensitivity of the mass spectrometer detector is significantly higher than that of a standard UV detector. |
| LOQ | ~1.0 µg/mL | ~0.1 µg/mL | Following from the LOD, the LOQ for GC-MS is substantially lower, making it superior for trace analysis. |
Discussion: Selecting the Right Tool for the Job
The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more "fit-for-purpose".[9]
-
For routine quality control, purity assessment, and content uniformity of the bulk drug substance or formulated product , HPLC is the superior choice. Its high precision, accuracy, simpler sample preparation, and suitability for higher concentration ranges make it robust and efficient for these applications.
-
For impurity identification, trace-level quantification, and metabolic studies , GC-MS is the preferred method. Its exceptional specificity, stemming from the mass spectral data, allows for the unambiguous identification of unknown impurities. Furthermore, its superior sensitivity is essential when dealing with low concentrations of the analyte or its metabolites.
The primary trade-off is between the straightforwardness of HPLC and the higher specificity and sensitivity of GC-MS, which comes at the cost of a more complex sample preparation procedure.
The Role of Spectroscopic Techniques in Structural Confirmation
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the methoxy protons, the two aromatic protons, the two methyl group protons, and the carboxylic acid proton.[10][11] Similarly, the ¹³C NMR spectrum would provide evidence for all eight carbon atoms in their unique chemical environments.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides valuable information about the functional groups present. For this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C vibrations.[13][14]
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. A cross-validation approach reveals that their strengths are complementary. HPLC is the workhorse for routine quantitative analysis where high precision and throughput are key. In contrast, GC-MS excels in applications requiring definitive identification and trace-level sensitivity. The choice of technique should, therefore, be guided by the specific analytical challenge at hand. For a comprehensive analytical characterization, a combination of these chromatographic techniques with spectroscopic methods like NMR and FTIR is essential to ensure the identity, purity, and quality of this compound in research and drug development.
References
- 1. fda.gov [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solved Interpret the 1H NMR and 13C NMR spectra | Chegg.com [chegg.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Benzoic acid, 2-methoxy- [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
Safety Operating Guide
2-Methoxy-4,5-dimethylbenzoic acid proper disposal procedures
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from experimentation to disposal, is conducted with the highest standards of safety, efficiency, and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research and a cornerstone of a safe laboratory environment.
This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Methoxy-4,5-dimethylbenzoic acid. We will move beyond simple checklists to explore the chemical reasoning behind these procedures, ensuring you can manage this compound's waste stream with confidence and precision.
Section 1: Hazard Profile and Core Safety Considerations
Before planning disposal, we must first understand the material. This compound is a solid organic compound. While it does not exhibit acute toxicity, its hazard profile necessitates careful handling to mitigate risks to personnel and the environment.[1]
The primary hazards, as identified in Safety Data Sheets (SDS), are skin and eye irritation.[1][2] This dictates the minimum personal protective equipment (PPE) required and informs our spill response procedures. Furthermore, understanding its chemical incompatibilities is critical for safe waste segregation.
Table 1: Hazard and Safety Profile for this compound
| Parameter | Finding | Implication for Disposal |
| GHS Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A)[1][2] | Mandatory use of gloves and eye protection during handling and disposal. |
| Physical Form | Solid[1] | Waste should be collected as solid chemical waste, not poured into drains. |
| Reactivity | Incompatible with strong oxidizing agents and strong bases.[3][4] | Crucial for Segregation: Must not be mixed with waste streams containing these materials to prevent violent or exothermic reactions. |
| Combustion Products | Carbon Monoxide (CO), Carbon Dioxide (CO2)[3][5] | This is standard for organic compounds and is managed by licensed incineration facilities. |
| Environmental Fate | Data not widely available, but as a standard practice, it should be prevented from entering drains.[1] | Disposal must be handled in a way that prevents environmental release. |
Section 2: The Cornerstone of Chemical Safety: Waste Segregation
The single most critical step in chemical waste management is proper segregation.[6][7][8] Mixing incompatible chemicals in a waste container can lead to gas generation, heat, fire, or explosions. The guiding principle is to collect "like with like." For this compound, the primary concern is its acidic nature and its incompatibility with oxidizers.
The following decision workflow illustrates the segregation process. This is not just a procedure, but a self-validating system to prevent laboratory accidents.
Caption: Waste Segregation Decision Workflow for this compound.
Section 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) and general best practices for laboratory safety.[9][10]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Your safety is the first priority. Based on the compound's hazard profile, the following PPE is mandatory when handling the waste:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[2]
-
Hand Protection: Standard nitrile or latex laboratory gloves.[2]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization and Container Selection
-
Characterize the Waste: Use the logic from the diagram above. Is it pure solid, a solution in a non-halogenated solvent, or solid waste mixed with another material like silica gel? This determination is the responsibility of the waste generator.[10]
-
Select a Compatible Container:
-
For solid waste, a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw cap is appropriate.
-
For liquid waste, use a designated HDPE or glass solvent waste container.
-
Ensure the container is clean, in good condition, and compatible with all components of the waste stream.[8][11]
-
Step 3: In-Lab Waste Accumulation
-
Label the Container: Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department. Fill it out completely and accurately, listing all chemical constituents.[6][12] For this compound, clearly write the full chemical name.
-
Transfer the Waste:
-
For solids, use a scoop or spatula to transfer the material into the designated solid waste container. Avoid creating dust.[1]
-
For solutions, use a funnel to pour the liquid into the designated liquid waste container.
-
-
Keep Containers Closed: Always securely cap the waste container when not actively adding waste.[11][13] This prevents the release of vapors and protects the lab environment.
-
Store in a Designated Area: Keep the labeled waste container in a designated, secondary containment-equipped Satellite Accumulation Area (SAA) within your laboratory.[11] This area should be clearly marked and away from general traffic. Ensure incompatible waste containers (e.g., bases, oxidizers) are stored separately.[7][8]
Step 4: Arranging for Final Disposal
-
Do Not Dispose Down the Drain: As a solid organic chemical, this compound must never be disposed of in the sewer system.[1]
-
Contact EHS for Pickup: Once the waste container is full, or if you are generating waste infrequently, follow your institution's procedures to request a pickup from the EHS department.
-
Entrust to Professionals: Your EHS department will consolidate this waste for transport by a licensed hazardous waste disposal company.[1] This ensures the waste is managed from "cradle-to-grave" and disposed of in an environmentally sound manner, typically via high-temperature incineration at a permitted facility.[10]
Section 4: Managing Spills and Decontamination
Accidents can happen. A prepared response minimizes risk.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently sweep the solid material into a dustpan.[3] Avoid actions that create dust.[1]
-
Place the collected material and any contaminated cleaning materials (e.g., paper towels) into a sealed bag or container.
-
Label the container as "Spill Debris" with the chemical name and dispose of it as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Contaminated Glassware: Rinse glassware with a suitable solvent (e.g., acetone, ethanol) into the appropriate liquid waste container. Then, wash thoroughly with soap and water.
By adhering to these scientifically-backed procedures, you ensure not only regulatory compliance but also the safety of yourself, your colleagues, and the broader environment. This commitment to meticulous chemical handling is the hallmark of a trustworthy and authoritative research operation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. actenviro.com [actenviro.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. blog.creliohealth.com [blog.creliohealth.com]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-4,5-dimethylbenzoic Acid
As researchers and drug development professionals, our work with novel chemical compounds is foundational to scientific advancement. However, innovation and safety must be inextricably linked. This guide provides an essential operational and safety framework for handling 2-Methoxy-4,5-dimethylbenzoic acid, a substituted benzoic acid derivative. The protocols outlined here are designed to ensure both the integrity of your research and the protection of all laboratory personnel by establishing a self-validating system of safety.
The primary hazards associated with this class of compounds, as identified in safety data sheets for structurally similar chemicals, include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4] Some may also be harmful if swallowed.[5][6] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a critical component of responsible laboratory practice.
Core Directive: A Multi-Layered PPE Protocol
Effective protection from chemical hazards relies on creating multiple barriers between the researcher and the substance. The following PPE is mandatory when handling this compound. The rationale for each component is grounded in the compound's physical and chemical properties.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles with Side-Shields or Face Shield | Rationale: this compound is a solid powder that can easily become airborne during weighing or transfer, posing a significant risk of eye contact. Standard eyeglasses are insufficient. Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against dust and potential splashes.[5] For larger quantities, a full face shield should be worn in addition to safety goggles.[1][7] |
| Skin & Body Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Rationale: This compound is classified as a skin irritant.[2][4] Direct contact must be avoided. Nitrile or neoprene gloves provide an effective barrier against substituted benzoic acids.[7][8] Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating your skin. |
| Laboratory Coat | Rationale: A buttoned, properly fitting laboratory coat protects personal clothing and underlying skin from spills and contamination.[8] For handling significant quantities, fire/flame resistant and impervious clothing may be warranted.[5] | |
| Respiratory Protection | Engineering Controls (Fume Hood) | Rationale: The primary route of exposure to be controlled is the inhalation of airborne dust particles. All handling of the solid compound, especially weighing and transfers, must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize dust generation and inhalation.[1][2] |
| Respirator (If Necessary) | Rationale: In the rare event that a fume hood is not available or if ventilation is inadequate, a NIOSH-approved particulate filter respirator (e.g., N95) or a respirator with an appropriate particulate filter is required to prevent inhalation of the dust.[9][10] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, sequential procedure minimizes risk at every stage of handling. The following workflow provides a self-validating system for safe operation.
Procedural Steps:
-
Preparation:
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[3]
-
Don all required PPE: lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[2]
-
Ensure the chemical fume hood is on and functioning correctly.
-
Cover the work surface within the fume hood with a disposable liner to contain any potential spills.
-
Gather all necessary materials before bringing the chemical into the hood.
-
-
Handling:
-
Perform all manipulations of the solid chemical, including weighing and transferring, inside the fume hood to prevent dust from entering the laboratory environment.[8]
-
Avoid creating dust clouds. Use a spatula to carefully transfer the solid. Do not pour the powder.
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Handling & Cleanup:
-
Clean any contaminated surfaces and equipment.
-
Carefully fold the disposable bench liner inward and place it, along with used weigh boats and other contaminated disposables, into a designated, sealed waste container.
-
Remove PPE in the correct order (gloves first), avoiding contamination of your skin or clothing.
-
Wash your hands thoroughly with soap and water after completing the work and removing PPE.[7] Do not eat, drink, or smoke in the work area.[5]
-
Disposal Plan: Managing Chemical Waste
Improper disposal can lead to environmental contamination and pose a risk to others.
-
Chemical Waste: All excess this compound and contaminated materials must be disposed of as hazardous chemical waste.[5]
-
Containers: Place all contaminated solid waste (e.g., gloves, weigh boats, paper towels, bench liners) into a suitable and clearly labeled, closed container for disposal.[5]
-
Regulatory Compliance: Adhere strictly to your institution's and local/national hazardous waste disposal regulations.[2] Never discharge the chemical into drains or the environment.[5] For larger quantities, you may need to consult with your institution's environmental health and safety (EHS) office about dissolving the material in a combustible solvent for incineration in an approved facility.[4]
By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. leelinework.com [leelinework.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
